4-Cyclopropylphenylboronic acid
Description
Properties
IUPAC Name |
(4-cyclopropylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7,11-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLGFXOBRXSMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385961 | |
| Record name | 4-CYCLOPROPYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302333-80-8 | |
| Record name | 4-CYCLOPROPYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyclopropylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Cyclopropylphenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and key applications of 4-Cyclopropylphenylboronic acid. This versatile reagent is of significant interest in medicinal chemistry and materials science due to the unique structural and electronic properties imparted by the cyclopropyl group. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for its principal reactions are provided.
Core Chemical and Physical Properties
This compound is a white to off-white solid organic compound. Its key physical and chemical properties are summarized in the table below. It is important to note that while some data is available for the target compound, other data points are for the closely related and structurally similar cyclopropylboronic acid and its pinacol ester, which can provide valuable insights.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 302333-80-8 | [1][2][3][4] |
| Molecular Formula | C₉H₁₁BO₂ | [1][2] |
| Molecular Weight | 161.99 g/mol | [1][2] |
| Melting Point | 90-95 °C (for Cyclopropylboronic acid) | [5] |
| Boiling Point | 320.3 °C at 760 mmHg | [3] |
| Flashing Point | 147.5 °C | [3] |
| Density | 1.17 g/cm³ | [3] |
| Solubility | Soluble in DMSO. Phenylboronic acids, in general, exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5][6][7][8] | - |
| Stability | Moisture sensitive. The product is chemically stable under standard ambient conditions. | [9][10] |
| Storage | Store in an inert atmosphere at 2-8°C or -20°C.[2][5][9] | - |
Synthesis of this compound
The synthesis of arylboronic acids such as this compound typically involves the reaction of an organometallic reagent derived from the corresponding aryl halide with a borate ester, followed by hydrolysis. A general synthetic workflow is outlined below.
Key Applications in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals and functional materials.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination steps.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Reaction conditions may require optimization depending on the specific substrates used.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent and degas the mixture by bubbling the inert gas through it for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Safety and Toxicology
This compound and related boronic acids should be handled with care in a laboratory setting. The following is a summary of the known hazards.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H360 | May damage fertility or the unborn child[9][11] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][11]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.
Logical Workflow for Experimental Design
When planning a synthesis or application involving this compound, a logical workflow should be followed to ensure a successful and safe experiment.
References
- 1. 302333-80-8 | (4-Cyclopropylphenyl)boronic acid | Organoborons | Ambeed.com [ambeed.com]
- 2. 302333-80-8|(4-Cyclopropylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. 4 - Cyclopropyl - phenylboronic acid, CAS No. 302333-80-8 - iChemical [ichemical.com]
- 4. (4-Cyclopropylphenyl)boronic acid | 302333-80-8 [b2b.sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.be [fishersci.be]
- 11. aksci.com [aksci.com]
An In-depth Technical Guide to 4-Cyclopropylphenylboronic Acid (CAS: 302333-80-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclopropylphenylboronic acid, with the CAS number 302333-80-8, is a versatile synthetic intermediate that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a cyclopropyl group appended to a phenylboronic acid, offers a valuable building block for the synthesis of complex organic molecules. The cyclopropyl group can impart desirable physicochemical properties to drug candidates, such as increased metabolic stability, enhanced potency, and improved lipophilicity. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in drug discovery and development.
Chemical and Physical Properties
This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 302333-80-8 | N/A |
| Molecular Formula | C₉H₁₁BO₂ | [1][2] |
| Molecular Weight | 161.99 g/mol | [1][2] |
| Appearance | White to off-white solid | N/A |
| Density | 1.17 g/cm³ | [3] |
| Boiling Point | 320.3 °C at 760 mmHg | [3] |
| Flash Point | 147.5 °C | [3] |
| Synonyms | (4-Cyclopropylphenyl)boronic acid, 4-Cyclopropyl-benzeneboronic acid | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the formation of a Grignard reagent from 4-bromocyclopropylbenzene, followed by reaction with a trialkyl borate and subsequent acidic workup.
Synthesis of this compound from 4-Bromocyclopropylbenzene
This experimental protocol is a representative example adapted from established procedures for the synthesis of arylboronic acids.
Reaction Scheme:
Materials:
-
4-Bromocyclopropylbenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Under a nitrogen atmosphere, add a small portion of a solution of 4-bromocyclopropylbenzene (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining 4-bromocyclopropylbenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol, or by column chromatography on silica gel.
-
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its primary utility lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the construction of complex molecular scaffolds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of biaryl and vinylaryl structures, which are common motifs in many pharmaceutical agents.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
Procedure:
-
To a reaction vessel, add the aryl/heteroaryl halide, this compound, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Role in Targeting Signaling Pathways
The incorporation of the 4-cyclopropylphenyl moiety into small molecules can lead to compounds that modulate the activity of various signaling pathways implicated in disease.
Phenylboronic acid derivatives have been shown to inhibit the migration of cancer cells by targeting the Rho family of GTP-binding proteins (GTPases). These proteins are key regulators of the actin cytoskeleton and cell motility. Overactivity of the Rho GTPase signaling pathway is often associated with cancer metastasis.
The Rho GTPase signaling cascade involves a series of protein-protein interactions and phosphorylation events that ultimately lead to changes in cell shape and movement. A simplified representation of this pathway is shown below.
Caption: Simplified Rho GTPase signaling pathway.
Small molecules incorporating the this compound moiety could be designed to inhibit key components of this pathway, such as ROCK, thereby reducing cancer cell motility and invasion.
The development of kinase inhibitors is a major focus in modern drug discovery, particularly in oncology. Boronic acid-containing compounds have emerged as potent inhibitors of various kinases. For instance, dual inhibitors of CDC-like kinase (CLK) and Rho-associated kinase (ROCK) containing a boronic acid moiety have been reported to exhibit anticancer properties. The 4-cyclopropylphenyl group can be incorporated into kinase inhibitor scaffolds to optimize binding affinity and selectivity.
GPCRs are a large family of cell surface receptors that are important drug targets. Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer a promising approach for fine-tuning GPCR activity. Boronic acids have been explored as reversible covalent allosteric modulators of chemokine receptors, a class of GPCRs. The unique electronic and steric properties of the 4-cyclopropylphenyl group make it an attractive substituent for the design of novel GPCR modulators.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, with significant applications in drug discovery and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecules with diverse biological activities. The ability of the 4-cyclopropylphenyl moiety to modulate the activity of key signaling pathways, such as the Rho GTPase pathway, and to serve as a core component of kinase inhibitors and GPCR modulators, highlights its potential for the development of novel therapeutics. Further exploration of this compound and its derivatives is likely to yield new and improved drug candidates for a range of diseases.
References
An In-Depth Technical Guide to the Stability and Storage of 4-Cyclopropylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-cyclopropylphenylboronic acid. The information presented herein is crucial for ensuring the integrity and reliability of this reagent in research and development, particularly in the context of drug discovery where it serves as a valuable building block in Suzuki-Miyaura cross-coupling reactions. While specific long-term quantitative stability data for this compound is not extensively available in public literature, this guide consolidates general knowledge of arylboronic acid chemistry, information from safety data sheets, and exemplary protocols to provide a robust framework for its handling and stability assessment.
Recommended Storage and Handling
Proper storage is paramount to prevent the degradation of this compound. The primary degradation pathways for arylboronic acids include protodeboronation and oxidation. The following table summarizes the recommended storage conditions based on available safety data sheets and general chemical principles.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) is commonly recommended for short to medium-term storage. For long-term storage, -20°C is advisable.[1] | Lower temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation and degradation from atmospheric moisture. |
| Moisture | Store in a dry environment. Use of a desiccator is recommended. | Boronic acids are susceptible to hydrolysis and can form boroxines (anhydrides) upon dehydration. Moisture can also facilitate protodeboronation. |
| Light | Store in a light-resistant container. | While not always specified, protection from light is a general best practice for chemical reagents to prevent photolytic degradation. |
| Container | Keep in a tightly sealed container. | Prevents exposure to air and moisture. |
Chemical Stability Profile
The stability of this compound is influenced by various factors including pH, temperature, and the presence of oxidizing agents. The cyclopropyl group, being an electron-donating group, generally imparts greater stability to the C-B bond compared to electron-withdrawing groups. Cyclopropyl and vinyl boronic acids are known to undergo very slow protodeboronation.[2][3]
Degradation Pathways
The primary degradation pathway for arylboronic acids is protodeboronation , where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by acidic or basic conditions. Oxidation of the boronic acid moiety is another potential degradation route.
Stability Under Stress Conditions
The following table provides a qualitative summary of the expected stability of this compound under various forced degradation conditions.
| Stress Condition | Expected Stability | Likely Degradation Products |
| Acidic Hydrolysis | Generally stable, but degradation can occur under harsh conditions. | Cyclopropylbenzene, Boric Acid |
| Basic Hydrolysis | Susceptible to degradation, especially at elevated temperatures. | Cyclopropylbenzene, Boric Acid |
| Oxidation (e.g., H₂O₂) | Susceptible to oxidation. | Phenolic derivatives, Boric Acid |
| Thermal | Relatively stable at recommended storage temperatures. Decomposition may occur at elevated temperatures. | Varies depending on conditions. |
| Photolytic | Generally stable, but photolytic degradation cannot be ruled out without specific studies. | Varies depending on conditions. |
Exemplary Experimental Protocols
Due to the lack of publicly available, detailed stability-indicating methods specifically for this compound, the following protocols are provided as examples based on common practices for arylboronic acids.
Workflow for Stability Assessment
Forced Degradation Study Protocol (Exemplary)
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 7 days.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 7 days.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by HPLC and NMR.
-
Exemplary HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Exemplary NMR Analysis
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The disappearance of the B(OH)₂ protons and the appearance of new aromatic signals can indicate protodeboronation.
-
¹¹B NMR: This technique is particularly useful for observing the boron environment. A shift in the ¹¹B NMR signal can indicate changes in the coordination state of the boron atom, such as the formation of boroxines or degradation.
Conclusion
This compound is a relatively stable arylboronic acid, particularly in comparison to many heteroarylboronic acids. However, to ensure its quality and performance in synthetic applications, adherence to proper storage conditions—cool, dry, and under an inert atmosphere—is essential. This guide provides a framework for understanding its stability profile and for conducting stability assessments. For critical applications, it is recommended that researchers perform their own stability studies under their specific experimental conditions.
References
Solubility of 4-Cyclopropylphenylboronic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of 4-cyclopropylphenylboronic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this document establishes an expected solubility profile based on structurally analogous compounds, namely phenylboronic acid and cyclopropylboronic acid. Furthermore, this guide presents detailed experimental protocols for the two primary methods of solubility determination—the dynamic method and the shake-flask method—to empower researchers to ascertain precise solubility data. A generalized workflow for solubility determination is also provided in a visual format to aid in experimental design.
Introduction
This compound is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility in the construction of complex molecules makes it a significant building block for novel therapeutic agents and functional materials. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients.
This document serves as a core technical resource on the solubility of this compound. It consolidates known information on related compounds to predict its solubility behavior and provides the necessary experimental frameworks for its precise determination.
Predicted Solubility Profile of this compound
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale / Notes |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, Dioxane | High | Phenylboronic acid shows high solubility in ethers.[1][2] This class of solvents is effective at solvating the boronic acid moiety. |
| Ketones | Acetone, 3-Pentanone | High | Phenylboronic acid demonstrates high solubility in ketones.[1][2] |
| Alcohols | Methanol, Ethanol | High to Moderate | Cyclopropylboronic acid is reported to be soluble in methanol (~3 mg/mL).[5] Alcohols can engage in hydrogen bonding. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid has moderate solubility in chloroform.[1][2] |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong organic solvent capable of dissolving a wide range of compounds, including cyclopropylboronic acid.[6] |
| Esters | Ethyl Acetate | Moderate to Low | Solubility is generally lower in esters compared to ethers and ketones. |
| Hydrocarbons | Hexanes, Methylcyclohexane, Toluene | Very Low | Phenylboronic acid has very low solubility in hydrocarbon solvents.[1][2] These are often used as anti-solvents for crystallization. |
Disclaimer: The data in Table 1 is predictive and based on the properties of analogous compounds. It is strongly recommended that experimental verification be performed for specific applications.
Quantitative Solubility Data for an Analogous Compound: Phenylboronic Acid
To provide a quantitative reference, the following table summarizes the experimental solubility of phenylboronic acid in various organic solvents, as determined by the dynamic method.[1][7] This data illustrates the temperature-dependent nature of boronic acid solubility.
Table 2: Experimental Solubility of Phenylboronic Acid in Select Organic Solvents
| Solvent | Temperature (K) | Mole Fraction (x₁) |
| Acetone | 288.75 | 0.045 |
| 296.45 | 0.065 | |
| 305.15 | 0.095 | |
| 314.15 | 0.135 | |
| Chloroform | 294.75 | 0.012 |
| 304.05 | 0.022 | |
| 313.15 | 0.038 | |
| 322.25 | 0.062 | |
| Dipropyl Ether | 291.55 | 0.045 |
| 300.75 | 0.075 | |
| 311.15 | 0.125 | |
| 321.05 | 0.195 | |
| Methylcyclohexane | 328.15 | 0.002 |
| 344.15 | 0.005 | |
| 358.15 | 0.010 | |
| 368.15 | 0.015 |
Data sourced from Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.[1][7]
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound.
This synthetic method involves visually or instrumentally detecting the dissolution temperature of a solid-liquid mixture of known composition upon controlled heating.[1][3][7]
Apparatus and Materials:
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Jacketed glass vessel
-
Analytical balance (precision ±0.1 mg)
-
Magnetic stirrer and stir bars
-
Programmable circulating thermostat bath (precision ±0.1 °C)
-
Calibrated thermometer or thermocouple (precision ±0.1 °C)
-
Luminance probe, turbidity sensor, or laser monitoring system
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to achieve a known mole fraction.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure a uniform suspension.
-
Temperature Ramp: Heat the mixture at a slow, controlled rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear.
-
Data Recording: Record this temperature as the equilibrium temperature for the prepared composition.
-
Solubility Curve Construction: Repeat steps 1-5 with different compositions of solute and solvent to construct a temperature vs. mole fraction solubility curve.
Considered the "gold standard" for determining thermodynamic solubility, this method measures the concentration of a saturated solution that has been allowed to reach equilibrium with an excess of the solid solute.[8][9][10]
Apparatus and Materials:
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Glass vials or flasks with airtight seals
-
Shaker or orbital incubator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. An excess of solid must be visible.
-
Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The optimal time should be determined by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration using a calibrated HPLC-UV or LC-MS method.
-
Data Reporting: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a compound in an organic solvent.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. 环丙基硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. d-nb.info [d-nb.info]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Spectroscopic Data of 4-Cyclopropylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Cyclopropylphenylboronic acid (CAS No. 302333-80-8). Due to the limited availability of publicly accessible spectra for this specific compound, this document focuses on presenting the expected spectroscopic characteristics based on its chemical structure and provides detailed, generalized experimental protocols for obtaining the necessary data.
Chemical Structure and Properties
-
IUPAC Name: (4-Cyclopropylphenyl)boronic acid
-
Molecular Formula: C₉H₁₁BO₂
-
Molecular Weight: 161.99 g/mol
-
Appearance: Solid
-
Key Structural Features: A phenyl ring substituted with a cyclopropyl group at the para position and a boronic acid functional group.
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 2H | Ar-H (ortho to B) |
| ~7.1-7.3 | d | 2H | Ar-H (ortho to cyclopropyl) |
| ~1.9-2.1 | m | 1H | Cyclopropyl-CH |
| ~0.9-1.1 | m | 2H | Cyclopropyl-CH ₂ |
| ~0.6-0.8 | m | 2H | Cyclopropyl-CH ₂ |
| Broad signal | s | 2H | B(OH )₂ |
Note: The boronic acid protons (B(OH)₂) may be exchangeable with deuterium in deuterated solvents, leading to a diminished or absent peak.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~145-150 | Ar-C -cyclopropyl |
| ~135-140 | Ar-C (ortho to B) |
| ~125-130 | Ar-C (ortho to cyclopropyl) |
| ~130 (broad) | Ar-C -B |
| ~15-20 | Cyclopropyl-C H |
| ~10-15 | Cyclopropyl-C H₂ |
Note: The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus.
2.2. Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Broad | O-H stretch (B-OH) |
| ~3100-3000 | Medium | C-H stretch (Aromatic and Cyclopropyl) |
| ~1610-1580 | Medium | C=C stretch (Aromatic ring) |
| ~1400-1300 | Strong | B-O stretch |
| ~1020 | Medium | C-H in-plane bend (Aromatic) |
| ~840 | Strong | C-H out-of-plane bend (para-disubstituted) |
2.3. Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data
| m/z Value | Ion Type |
| 162.08 | [M]⁺ (Monoisotopic) |
| 144.07 | [M-H₂O]⁺ |
| 115.06 | [M-B(OH)₂]⁺ |
Note: Boronic acids are known to undergo dehydration and form cyclic boroxine trimers under certain mass spectrometry conditions, which may lead to the observation of higher mass ions.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required compared to ¹H NMR.
-
Reference the spectrum to the solvent peak.
-
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
As a solid, this compound can be analyzed using various techniques:
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
-
-
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
3.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument and ionization technique.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is recommended.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the parent ion to observe characteristic fragmentation patterns.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Reactivity of 4-Cyclopropylphenylboronic Acid: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclopropylphenylboronic acid is a versatile and increasingly important building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural motif, combining the rigidity and electronic properties of a cyclopropyl group with the versatile reactivity of a phenylboronic acid, makes it a valuable reagent for the construction of complex molecular architectures. The cyclopropyl group can impart desirable properties to lead compounds, such as increased metabolic stability, enhanced potency, and improved pharmacokinetic profiles.
This technical guide provides a comprehensive overview of the reactivity of this compound in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling. It is intended to serve as a practical resource for researchers, offering detailed experimental protocols, quantitative data on reaction outcomes, and insights into the mechanistic pathways involved. Furthermore, this guide explores the application of this compound in the synthesis of biologically active molecules, highlighting its relevance in drug discovery with a focus on the inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.
Core Reactivity: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, forming a carbon-carbon bond. This compound is an excellent coupling partner in these reactions, enabling the synthesis of a wide variety of biaryl and heteroaryl structures containing the 4-cyclopropylphenyl moiety.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling with this compound.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative examples of Suzuki-Miyaura coupling reactions involving cyclopropylboronic acids with various aryl halides. While specific data for this compound is often embedded in broader synthetic schemes, the data for the closely related cyclopropylboronic acid provides a strong indication of the expected reactivity and yields.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ (5) | P(c-Hex)₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 91 |
| 2 | 4-Bromoacetophenone | Pd(OAc)₂ (5) | P(c-Hex)₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 85 |
| 3 | 4-Bromobenzonitrile | Pd(OAc)₂ (5) | P(c-Hex)₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 92 |
| 4 | Methyl 4-bromobenzoate | Pd(OAc)₂ (5) | P(c-Hex)₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 88 |
| 5 | 3-Bromopyridine | Pd(OAc)₂ (5) | P(c-Hex)₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 75 |
| 6 | 2-Bromonaphthoquinone | Pd(OAc)₂ (5) | P(c-Hex)₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 80 |
Data is representative of couplings with cyclopropylboronic acid and is expected to be similar for this compound.
Experimental Protocol: Synthesis of a 4-Cyclopropyl-biphenyl Derivative
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Tricyclohexylphosphine (P(c-Hex)₃, 0.10 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.05 equiv), and tricyclohexylphosphine (0.10 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add toluene and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The reaction mixture is typically set up to be 0.1-0.5 M in the limiting reagent.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl derivative.
Core Reactivity: Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine (N-arylation) or an alcohol/phenol (O-arylation). This reaction offers a powerful and often milder alternative to other methods for C-N and C-O bond formation. This compound can be effectively used in these transformations to introduce the 4-cyclopropylphenyl moiety onto a variety of nitrogen- and oxygen-containing substrates.
General Reaction Scheme
Caption: General scheme of the Chan-Lam coupling with this compound.
Quantitative Data for Chan-Lam Coupling
The following table presents data from the Chan-Lam cyclopropylation of various phenols and N-heterocycles using potassium cyclopropyltrifluoroborate, a stable and effective surrogate for cyclopropylboronic acid. The reactivity is expected to be analogous for this compound.
| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Cu(OAc)₂ (10) | 1,10-Phenanthroline (10) | - | DCE | 80 | 12 | 75 |
| 2 | 4-Methoxyphenol | Cu(OAc)₂ (10) | 1,10-Phenanthroline (10) | - | DCE | 80 | 12 | 82 |
| 3 | 4-Nitrophenol | Cu(OAc)₂ (25) | 1,10-Phenanthroline (12.5) | - | DCE | 80 | 12 | 65 |
| 4 | 2-Naphthol | Cu(OAc)₂ (10) | 1,10-Phenanthroline (10) | - | DCE | 80 | 12 | 88 |
| 5 | Imidazole | Cu(OAc)₂ (120) | 1,10-Phenanthroline (120) | K₃PO₄ | DCE/H₂O | Reflux | 24 | 52 |
| 6 | 2-Pyridone | Cu(OAc)₂ (25) | 1,10-Phenanthroline (12.5) | - | DCE | 80 | 12 | 70 |
Data is for potassium cyclopropyltrifluoroborate. DCE = 1,2-dichloroethane.
Experimental Protocol: N-Arylation of Imidazole
This protocol outlines a general procedure for the copper-catalyzed N-arylation of imidazole with this compound.
Materials:
-
This compound (1.5 equiv)
-
Imidazole (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.2 equiv)
-
1,10-Phenanthroline (1.2 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
1,2-Dichloroethane (DCE)
-
Water
-
Reaction vial or flask
-
Magnetic stirrer
Procedure:
-
To a reaction vial, add imidazole (1.0 equiv), this compound (1.5 equiv), copper(II) acetate (1.2 equiv), 1,10-phenanthroline (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Add 1,2-dichloroethane and a small amount of water.
-
Seal the vial and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the N-arylated imidazole product.
Application in Drug Discovery: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
The 4-cyclopropylphenyl motif is a valuable pharmacophore in drug design. Its incorporation can be readily achieved using this compound. A pertinent example is in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endogenous cannabinoid anandamide (AEA).[1][2] Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1][3]
Proposed Synthesis of a FAAH Inhibitor Analog
A well-known FAAH inhibitor, URB597, features a biphenyl core structure. A synthetic strategy towards an analog of this inhibitor can utilize a Suzuki-Miyaura coupling with this compound to construct the key biphenyl scaffold.
Caption: Proposed synthetic workflow for a FAAH inhibitor analog.
Signaling Pathway of FAAH Inhibition
The inhibition of FAAH by a molecule containing the 4-cyclopropylphenyl moiety prevents the breakdown of anandamide. This leads to an accumulation of anandamide in the synaptic cleft, resulting in enhanced activation of cannabinoid receptors (CB1 and CB2) and downstream signaling cascades that modulate neurotransmission and reduce inflammation.[4][5]
Caption: FAAH inhibition by a URB597 analog enhances endocannabinoid signaling.
Reaction Mechanisms
Understanding the catalytic cycles of the Suzuki-Miyaura and Chan-Lam couplings is crucial for optimizing reaction conditions and troubleshooting.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Catalytic Cycle
The mechanism of the Chan-Lam coupling is more complex and still a subject of some debate, but a plausible pathway involves a Cu(I)/Cu(III) or a Cu(II)-mediated cycle.
Caption: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its reactivity in Suzuki-Miyaura and Chan-Lam couplings allows for the efficient introduction of the 4-cyclopropylphenyl motif into a diverse range of molecules. This guide has provided a comprehensive overview of these key reactions, including quantitative data, detailed experimental protocols, and mechanistic insights. The application of this building block in the synthesis of biologically active compounds, such as FAAH inhibitors, underscores its importance in drug discovery and medicinal chemistry. The information presented herein is intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase: a gate-keeper of the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 4. straingenie.com [straingenie.com]
- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Ascendance of 4-Cyclopropylphenylboronic Acid: A Technical Guide
For Immediate Release
A cornerstone reagent in modern medicinal chemistry, 4-Cyclopropylphenylboronic acid has emerged as a critical building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. While a singular, seminal publication marking its initial discovery remains elusive, its history is intrinsically woven into the broader development of boronic acids and the strategic incorporation of the cyclopropyl motif to enhance the pharmacological properties of therapeutic agents. This technical guide provides an in-depth exploration of its synthesis, key applications, and the experimental protocols that underpin its use.
The rise of this compound is a direct consequence of the increasing recognition of the cyclopropyl group as a "bioisostere" in drug design. The unique structural and electronic properties of the cyclopropyl ring—namely its rigidity and enhanced π-character of its C-C bonds—can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Consequently, the development of robust synthetic methods to introduce this moiety has been a paramount objective for medicinal chemists.
Synthesis and Historical Context
The synthesis of arylboronic acids, a class of compounds to which this compound belongs, has a well-established history. General methods often involve the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a trialkyl borate followed by aqueous workup.
Quantitative Data on Cyclopropylboronic Acid Synthesis
The following table summarizes representative quantitative data for the synthesis of the parent compound, cyclopropylboronic acid, as detailed in various patents. This data provides a benchmark for the synthesis of its derivatives.
| Parameter | Value | Reference |
| Yield | 55% - 77% | [2] |
| Purity | >98% | [2] |
| Melting Point | 90-95 °C | [2][3][4] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of the 4-cyclopropylphenyl moiety to a wide variety of aromatic and heteroaromatic halides or triflates, enabling the construction of complex molecular architectures.[5][6]
The general catalytic cycle for the Suzuki-Miyaura coupling is a well-understood process involving three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoborane to the palladium complex, and reductive elimination to form the final product and regenerate the catalyst.[7]
Experimental Protocols
1. General Synthesis of Cyclopropylboronic Acid
This protocol is adapted from established procedures for the synthesis of cyclopropylboronic acid.
-
Reaction: To a stirred solution of trimethylborate (1.1 to 1.5 equivalents) in an anhydrous ether solvent such as tetrahydrofuran (THF) at -78°C under an inert atmosphere, a solution of cyclopropylmagnesium bromide (1.0 equivalent) in THF is added dropwise.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of an aqueous acid (e.g., HCl). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the crude product.
-
Purification: The crude cyclopropylboronic acid can be purified by recrystallization or trituration with a suitable solvent system (e.g., dichloromethane/hexane) to yield the final product as a white solid.[8]
2. Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equivalent), this compound (1.1 to 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Solvent and Degassing: Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Pathways
To further elucidate the synthetic and application pathways, the following diagrams are provided.
Caption: Generalized synthesis of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands as a testament to the synergy between fundamental organic synthesis and the targeted design of therapeutic agents. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction has solidified its place in the toolbox of medicinal chemists. As the quest for novel and more effective drugs continues, the demand for and applications of this and related cyclopropyl-containing building blocks are poised for significant growth.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105001249A - Method for preparing cyclopropyl boronic acid - Google Patents [patents.google.com]
- 3. CN101440100B - Novel process for synthesizing cyclopropylboronic acid - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. m.youtube.com [m.youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cyclopropylboronic acid | 411235-57-9 [chemicalbook.com]
Theoretical Insights into 4-Cyclopropylphenylboronic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive theoretical overview of 4-Cyclopropylphenylboronic acid, a compound of increasing interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidation of computational data, experimental protocols, and potential biological implications.
Core Concepts and Molecular Structure
This compound (4-CPBA) is an aromatic boronic acid featuring a cyclopropyl substituent. This unique structural motif, combining the rigidity and electronic properties of the cyclopropyl group with the versatile reactivity of the phenylboronic acid moiety, makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its derivatives are being explored for various therapeutic applications.
Below is a representation of the molecular structure of this compound.
Theoretical and Computational Data
While a dedicated theoretical study on this compound is not extensively available in the current literature, we can infer its properties from computational studies on phenylboronic acid and its derivatives. Density Functional Theory (DFT) is a common method for such investigations.[2][3]
Optimized Geometry
The following table presents estimated bond lengths and angles for this compound, based on DFT calculations of similar molecules.[4][5][6][7]
| Parameter | Atom 1 | Atom 2 | Atom 3 | Estimated Value |
| Bond Length (Å) | ||||
| C (phenyl) | C (phenyl) | - | ~1.40 | |
| C (phenyl) | B | - | ~1.55 | |
| B | O | - | ~1.37 | |
| O | H | - | ~0.97 | |
| C (phenyl) | C (cyclopropyl) | - | ~1.51 | |
| C (cyclopropyl) | C (cyclopropyl) | - | ~1.51 | |
| Bond Angle (°) | ||||
| C (phenyl) | C (phenyl) | C (phenyl) | ~120 | |
| C (phenyl) | B | O | ~120 | |
| O | B | O | ~120 | |
| B | O | H | ~114 |
Electronic Properties
The electronic properties, such as Mulliken charges and the HOMO-LUMO energy gap, provide insights into the reactivity and stability of the molecule.[8][9][10][11][12][13][14][15][16]
| Property | Estimated Value |
| Mulliken Atomic Charges | |
| Boron (B) | Positive |
| Oxygen (O) | Negative |
| Phenyl Ring Carbons | Slightly Negative/Positive |
| Cyclopropyl Ring Carbons | Slightly Negative |
| HOMO-LUMO Energy Gap | 4-6 eV |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves a Grignard reaction followed by reaction with a borate ester and subsequent hydrolysis.[17][18]
Detailed Protocol:
-
Grignard Reagent Formation: To a flask containing magnesium turnings in anhydrous diethyl ether, a solution of 4-bromocyclopropylbenzene in anhydrous diethyl ether is added dropwise under an inert atmosphere. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.
-
Borylation: The freshly prepared Grignard reagent is cooled to -78 °C and a solution of trimethyl borate in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature.
-
Hydrolysis and Purification: The reaction is quenched with aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product can be purified by recrystallization.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons (doublets in the range of 7-8 ppm), a multiplet for the cyclopropyl methine proton, and multiplets for the cyclopropyl methylene protons at higher field.[19][20][21][22][23]
-
¹³C NMR: Aromatic carbon signals would appear in the range of 120-150 ppm, while the cyclopropyl carbons would be observed at a much higher field.[19][20][21][22]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic peaks would include O-H stretching (broad, ~3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C stretching in the aromatic ring (~1600 and 1400 cm⁻¹), and B-O stretching (~1350 cm⁻¹).[24][25][26][27][28]
Biological Activity and Signaling Pathways
Recent studies have highlighted the potential of phenylboronic acids as inhibitors of cancer cell migration.[29][30][31] Phenylboronic acid has been shown to inhibit the Rho family of GTP-binding proteins, including RhoA, Rac1, and Cdc42, in metastatic prostate cancer cells.[30][31] This inhibition subsequently affects downstream targets like ROCKII and the phosphorylation of myosin light chain kinase, which are crucial for cell motility.[29]
Given its structural similarity, this compound is hypothesized to exhibit similar biological activity. The cyclopropyl group may enhance potency or alter selectivity.
References
- 1. nbinno.com [nbinno.com]
- 2. A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 10. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. irjweb.com [irjweb.com]
- 17. CN101863912A - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]
- 18. CN102757455A - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]
- 19. rsc.org [rsc.org]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Cyclopropylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Cyclopropylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules containing the 4-cyclopropylphenyl moiety.
Introduction to this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction joins an organoboron species, such as a boronic acid, with an organic halide or triflate. This compound is a valuable reagent in this context, allowing for the introduction of the 4-cyclopropylphenyl group, a common motif in pharmacologically active compounds and functional materials. The cyclopropyl group, with its unique steric and electronic properties, can significantly influence the biological activity and physical properties of a molecule.
The reaction proceeds under relatively mild conditions, tolerates a wide variety of functional groups, and benefits from the general stability and low toxicity of boronic acids.
Table 1: Representative Conditions for Suzuki Coupling of Cyclopropylboronic Acids with Aryl Halides
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of cyclopropylboronic acid with various aryl halides. While these examples utilize the parent cyclopropylboronic acid, the conditions are broadly applicable to this compound, with minor optimization potentially required for specific substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (5) | P(Cy)₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 91 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O | 100 | 18 | 75 |
| 3 | 1-Bromo-4-nitrobenzene | [Pd(C₃H₅)Cl]₂ (0.1) | Tedicyp (0.2) | K₂CO₃ | Dioxane | 100 | 2 | 95 |
| 4 | 1-Bromo-2-methylbenzene | Pd(OAc)₂ (5) | P(Cy)₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 88 |
| 5 | 3-Bromopyridine | Pd(OAc)₂ (5) | P(Cy)₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 75 |
| 6 | 4-Chloroanisole | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O | 100 | 18 | 75[1] |
Note: Yields are for isolated product. P(Cy)₃ = Tricyclohexylphosphine, XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, Tedicyp = cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane, CPME = Cyclopentyl methyl ether.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, [Pd(C₃H₅)Cl]₂)
-
Phosphine ligand (e.g., P(Cy)₃, XPhos, Tedicyp)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, CPME)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating apparatus
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a condenser, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand.
-
Solvent Addition: Add the anhydrous organic solvent followed by degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biphenyl derivative.
Diagrams
References
Application Notes: Palladium-Catalyzed Cross-Coupling of 4-Cyclopropylphenylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This is particularly relevant in the field of drug discovery and development, where the creation of complex molecular architectures is paramount. The 4-cyclopropylphenyl moiety is a valuable structural motif in medicinal chemistry, as the cyclopropyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
This document provides detailed protocols and data for the palladium-catalyzed Suzuki-Miyaura coupling of 4-cyclopropylphenylboronic acid with various aryl halides. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. Below, we summarize key findings and provide a comparative analysis of different catalytic systems.
Core Concepts of the Suzuki-Miyaura Coupling
The reaction involves the coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium(0) catalyst and a base. The catalytic cycle, illustrated below, consists of three key steps:
-
Oxidative Addition: The organic halide adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process facilitated by the base.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.
The efficiency of this cycle is highly dependent on the reaction conditions. The ligand stabilizes the palladium catalyst and influences its reactivity, while the base plays a crucial role in activating the boronic acid for transmetalation.[1]
Comparative Data of Palladium Catalysts and Reaction Conditions
The following table summarizes various conditions for the Suzuki-Miyaura coupling of arylboronic acids, with a focus on systems applicable to this compound, reacting with different aryl halides.
| Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 91 |
| 4-Bromoanisole | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 90 | 2 | 93 |
| 4-Chlorotoluene | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O | 100 | 18 | 75 |
| 4-Bromoacetophenone | Pd@C-CNF (0.1) | - | K₂CO₃ | DMF | 110 | 12 | >95 |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O | 110 | 3 | 90 |
| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 18 | 72 |
| 4-Bromopyridine | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
PCy₃: Tricyclohexylphosphine, SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, CPME: Cyclopentyl methyl ether, Pd@C-CNF: Palladium on carbon-cellulose nanofiber, G-COOH-Pd-10: Palladium on COOH-modified graphene, dppf: 1,1'-Bis(diphenylphosphino)ferrocene, DME: 1,2-Dimethoxyethane.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a representative procedure based on common practices for Suzuki-Miyaura reactions.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water
-
Argon or Nitrogen gas
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate
-
Inert gas line (manifold)
-
Syringes and needles
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe. The water should be degassed by bubbling with inert gas for 15-20 minutes prior to addition.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to yield the pure biaryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Cyclopropylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropyl group is a valuable structural motif in medicinal chemistry, often introduced to enhance metabolic stability, potency, and selectivity of drug candidates. 4-Cyclopropylphenylboronic acid is a key reagent for incorporating the 4-cyclopropylphenyl moiety into heterocyclic scaffolds, a common strategy in the design of kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, utilizing this compound via Suzuki-Miyaura cross-coupling.
Target Kinase: VEGFR-2 and its Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1] Dysregulation of VEGFR-2 signaling is a hallmark of several cancers, promoting tumor growth and metastasis.[1] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are therefore a critical class of anti-cancer therapeutics.
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the Ras/Raf/MEK/ERK (MAPK), PI3K/Akt/mTOR, and PLCγ/PKC pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[2]
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The core synthetic strategy for coupling the 4-cyclopropylphenyl moiety to a heterocyclic core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoborane (this compound) and an organohalide (e.g., a chloro- or bromo-substituted heterocyclic core).
Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative example for the synthesis of a 4-(4-cyclopropylphenyl) substituted pyrrolo[2,1-f][1][2][3]triazine, a common scaffold for VEGFR-2 inhibitors.
Materials:
-
4-Chloro-pyrrolo[2,1-f][1][2][3]triazine derivative (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane, DME, toluene/water mixture)
Procedure:
-
To a dry reaction vessel, add the 4-chloro-pyrrolo[2,1-f][1][2][3]triazine derivative, this compound, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(4-cyclopropylphenyl) substituted pyrrolo[2,1-f][1][2][3]triazine.
Experimental Workflow for Synthesis and Screening
The overall process for developing a novel kinase inhibitor involves synthesis, purification, characterization, and biological evaluation.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
Data Presentation
The following tables summarize representative data for a series of pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 inhibitors, highlighting the impact of the 4-cyclopropylphenyl moiety and other substitutions on inhibitory activity.
Table 1: Suzuki-Miyaura Coupling Reaction Yields
| Entry | Heterocyclic Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-pyrrolotriazine | This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |
| 2 | 4-Bromo-pyrrolotriazine | This compound | PdCl₂(dppf) | Cs₂CO₃ | DME | 90 | 8 | 85 |
| 3 | 4-Chloro-6-methyl-pyrrolotriazine | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 16 | 72 |
Table 2: Structure-Activity Relationship (SAR) Data for VEGFR-2 Inhibitors
| Compound | R¹ (at C4) | R² (at C6) | VEGFR-2 IC₅₀ (nM)[4] | HUVEC Proliferation IC₅₀ (nM) |
| 1 | 4-Cyclopropylphenylamino | H | 23 | 50 |
| 2 | 4-Cyclopropylphenylamino | -CONH₂ | 15 | 35 |
| 3 | 4-Cyclopropylphenylamino | -CO₂Me | 18 | 42 |
| 4 | Phenylamino | H | 150 | 280 |
| 5 | 4-Methylphenylamino | H | 85 | 150 |
Note: The data presented in these tables are representative and intended for illustrative purposes.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of potent kinase inhibitors. The Suzuki-Miyaura cross-coupling provides an efficient method for its incorporation into various heterocyclic scaffolds. The resulting 4-cyclopropylphenyl moiety often contributes favorably to the biological activity of the final compounds, as demonstrated in the context of VEGFR-2 inhibitors. The protocols and data presented herein serve as a guide for researchers in the design and synthesis of novel kinase inhibitors for therapeutic applications.
References
- 1. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. proteopedia.org [proteopedia.org]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4-Cyclopropylphenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclopropylphenylboronic acid is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with potential therapeutic applications. The incorporation of the cyclopropylphenyl moiety into drug candidates can significantly influence their pharmacological properties, including potency, selectivity, and metabolic stability. The cyclopropyl group, a small, strained ring system, is known to act as a bioisostere for other chemical groups, offering unique conformational constraints and electronic properties that can enhance binding to biological targets. This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors. Detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions are also presented.
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This versatile reaction allows for the formation of carbon-carbon bonds between the 4-cyclopropylphenyl motif and various aryl or heteroaryl halides, providing a straightforward method to introduce this valuable fragment into a diverse range of molecular scaffolds.[1]
Synthesis of Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 4-cyclopropylphenyl group has been identified as a key structural feature in a number of potent and selective kinase inhibitors.
One notable example is the use of this compound in the synthesis of a series of potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in certain types of non-small cell lung cancer.[3] The cyclopropyl group in these inhibitors is crucial for achieving high potency and selectivity.
Data Presentation
The following table summarizes the quantitative data for a representative ALK inhibitor synthesized using this compound.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay IC50 (µM) | Reference |
| 1 | ALK | 80 | >1.0 | [3] |
| Crizotinib | ALK | 1.8 | 0.037 | [3] |
Experimental Protocols
The following section provides a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction involving this compound. This protocol is based on established methodologies for the synthesis of kinase inhibitors.[1][4]
General Protocol for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a biaryl compound by coupling this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 2-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
Example from the literature:
A specific example involves the coupling of a substituted pyrazole with a boronic acid pinacol ester to synthesize a kinase inhibitor. A mixture of the pyrazole derivative, the corresponding boronic acid pinacol ester, a palladium catalyst, and a base in a suitable solvent is heated to afford the desired product.[5]
Mandatory Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Signaling Pathway Inhibition by a Synthesized Kinase Inhibitor
Caption: Inhibition of ALK Signaling Pathway.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. EP0299484B1 - Process for the preparation of intermediates for the synthesis of fosfomycin - Google Patents [patents.google.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Cyclopropylphenylboronic Acid in the Synthesis of GPR120 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions.[1][2] Activation of GPR120 by long-chain fatty acids and synthetic agonists can lead to the secretion of glucagon-like peptide-1 (GLP-1), enhance insulin sensitivity, and exert anti-inflammatory effects.[1][3] The synthesis of potent and selective GPR120 agonists is a key focus in drug discovery. A common structural motif in many synthetic GPR120 agonists is a biaryl core, often assembled via a Suzuki-Miyaura cross-coupling reaction. This application note details the use of 4-cyclopropylphenylboronic acid in the synthesis of GPR120 agonists, providing a rationale for its use, a detailed synthetic protocol, and relevant pharmacological data. The cyclopropyl group is a valuable substituent in medicinal chemistry, often introduced to improve metabolic stability, potency, and pharmacokinetic properties.
Rationale for Use
The 4-cyclopropylphenyl moiety can be incorporated into the structure of GPR120 agonists to explore structure-activity relationships (SAR) and potentially enhance the pharmacological profile of the compounds. The cyclopropyl group, as a small, rigid, and lipophilic substituent, can influence receptor binding and the overall physicochemical properties of the agonist. Its introduction in place of more common substituents, such as a methyl group (as in a 4-tolyl moiety), allows for fine-tuning of the molecule's properties.
GPR120 Signaling Pathway
Upon agonist binding, GPR120 can signal through two main pathways: a Gαq/11-mediated pathway and a β-arrestin-2-mediated pathway. The Gαq/11 pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately contributing to effects like GLP-1 secretion. The β-arrestin-2 pathway is crucial for the anti-inflammatory effects of GPR120 activation.
Caption: GPR120 Signaling Pathways.
Experimental Protocols
The following is a representative protocol for the synthesis of a GPR120 agonist incorporating the 4-cyclopropylphenyl moiety, adapted from known procedures for analogous compounds. The key step is a Suzuki-Miyaura cross-coupling reaction.
Synthesis Workflow
Caption: General Synthesis Workflow.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of a generic aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Tricyclohexylphosphine (PCy₃, 0.10 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.05 eq), and tricyclohexylphosphine (0.10 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add degassed toluene and degassed water (typically in a 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 6-12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl intermediate.
Data Presentation
The following tables summarize representative data for GPR120 agonists, including a hypothetical compound containing the 4-cyclopropylphenyl moiety, based on the activity of structurally similar compounds.
Table 1: Synthetic Yields for Suzuki Coupling
| Aryl Halide Partner | Boronic Acid Partner | Catalyst System | Solvent | Yield (%) | Reference |
| 2-Bromo-5-fluorophenol derivative | 4-Tolylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Ethanol/H₂O | 75 | [4] |
| Bromobenzene | Cyclopropylboronic acid | Pd(OAc)₂ / PCy₃ / K₃PO₄ | Toluene/H₂O | 91 | |
| Hypothetical Aryl Bromide | This compound | Pd(OAc)₂ / PCy₃ / K₃PO₄ | Toluene/H₂O | ~85-95 (Expected) | N/A |
Table 2: Pharmacological Data of GPR120 Agonists
| Compound | Structure | hGPR120 EC₅₀ (nM) | hGPR40 EC₅₀ (µM) | Selectivity (GPR40/GPR120) | Reference |
| TUG-891 | Phenylpropanoic acid derivative | 43.7 | >10 | >229 | [2] |
| Compound 14d | Phenylpropanoic acid derivative | 83.2 (mouse) | 12.7 (mouse) | 152.6 | [2] |
| Hypothetical Agonist | Contains 4-cyclopropylphenyl moiety | ~50-100 (Expected) | >10 | >100 | N/A |
Structure-Activity Relationship (SAR) Insights
The incorporation of a cyclopropyl group on the terminal phenyl ring of a GPR120 agonist can be compared to other small alkyl substituents to understand its impact on activity. Generally, small, lipophilic groups at this position are well-tolerated and can contribute to favorable interactions within the receptor's binding pocket. The rigid nature of the cyclopropyl group, compared to a more flexible ethyl or propyl group, may restrict the conformation of the molecule, potentially leading to a more optimal binding pose and increased potency. Further studies with a series of analogs are necessary to fully elucidate the SAR of the cyclopropyl moiety in this context.
Conclusion
This compound is a valuable building block for the synthesis of novel GPR120 agonists. The Suzuki-Miyaura cross-coupling provides an efficient method for its incorporation into various molecular scaffolds. The resulting compounds are expected to exhibit potent and selective GPR120 agonism, and the cyclopropyl group may confer advantageous pharmacokinetic properties. The provided protocols and data serve as a guide for researchers in the design and synthesis of new GPR120 modulators for the potential treatment of metabolic and inflammatory diseases.
References
- 1. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR120 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 4. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Reaction with 4-Cyclopropylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4-Cyclopropylphenylboronic acid. The Suzuki reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This protocol offers a robust methodology for the coupling of this compound with various aryl halides and triflates.
Introduction
The Suzuki-Miyaura coupling, discovered by Nobel laureate Akira Suzuki, involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[1] The reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[1][3] The general scheme for the Suzuki reaction is depicted below:
R¹-X + R²-B(OR)₂ → R¹-R² (where R¹ and R² are organic residues, X is a halide or triflate, and a palladium catalyst and base are used)
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4][5]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., aryl bromide, iodide, or chloride) or aryl triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., PPh₃, PCy₃, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)
-
Degassed water
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and heating plate or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Reagents for extraction and chromatography (e.g., ethyl acetate, hexanes, silica gel)
Reaction Setup
-
To a clean and dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 - 1.5 equivalents), the aryl halide or triflate (1.0 equivalent), the base (2.0 - 3.0 equivalents), and the palladium catalyst (0.01 - 0.05 equivalents). If a ligand is used, it is also added at this stage.
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Add the anhydrous solvent (and degassed water if a biphasic system is used) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
Reaction Execution
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, typically 80-110 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the reaction conditions.
Workup and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure coupled product.
Data Presentation: Exemplary Reaction Conditions
The following table summarizes various reported conditions for the Suzuki coupling of cyclopropylboronic acid derivatives with different coupling partners.
| Aryl Halide/Triflate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Bromobenzene | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 91 | [6] |
| 4-Chlorobenzaldehyde | Pd₂(dba)₃/Buchwald Ligand | - | - | - | - | Trace | [6] |
| 4-Chloroanisole | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O | 100 | 75 | [7] |
| 5-Chloro-1,3-dimethoxybenzene | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | Toluene/H₂O | 100 | 82 | [7] |
| 5-Iodovanillin | Pd(OAc)₂ (1) | - | Amberlite IRA-400(OH) | H₂O/Ethanol | 60 | - | [2] |
| Aryl Bromides (various) | [PdCl(C₃H₅)]₂/Tedicyp | - | - | - | - | Good | [8] |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle of the Suzuki Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. audreyli.com [audreyli.com]
- 7. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Cyclopropylphenylboronic Acid as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclopropylphenylboronic acid is a valuable building block in medicinal chemistry, primarily utilized for the introduction of the 4-cyclopropylphenyl moiety into drug candidates. This structural motif is of significant interest as the cyclopropyl group can enhance metabolic stability, improve potency, and modulate the physicochemical properties of a molecule. Its application is most prominent in the synthesis of kinase inhibitors, particularly those targeting the RAF family of kinases involved in the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.
The primary chemical transformation employing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, offering a robust and versatile method for constructing complex molecular architectures.
Key Applications in Drug Discovery
The 4-cyclopropylphenyl group has been incorporated into several potent kinase inhibitors. A notable example is in the development of BRAF inhibitors for the treatment of melanoma. The cyclopropyl group in these inhibitors often occupies a hydrophobic pocket in the ATP-binding site of the kinase, contributing to the overall binding affinity and selectivity of the compound.
BRAF Inhibitors and the MAPK/ERK Signaling Pathway
BRAF is a serine/threonine kinase that plays a crucial role in the MAPK/ERK signaling cascade. Mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of the pathway, promoting uncontrolled cell proliferation and survival.[1] Inhibitors targeting mutated BRAF, such as Vemurafenib and its analogs like PLX4720, have shown significant clinical efficacy.[1][2] this compound serves as a key building block in the synthesis of these inhibitors, highlighting its importance in the development of targeted cancer therapies.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating mantle/oil bath
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a Schlenk flask or a sealable reaction tube, add the aryl or heteroaryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 eq.). Then, add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data
The following table summarizes representative data for the synthesis and biological activity of compounds prepared using cyclopropylphenyl boronic acid derivatives in the context of BRAF inhibition.
| Compound ID | Synthetic Yield (%) | Biological Target | Assay Type | IC₅₀ (nM) | Cell Line | Citation |
| PLX4720 | Not explicitly stated for coupling step | B-RafV600E | Cell-free kinase assay | 13 | - | [3] |
| PLX4720 | Not explicitly stated for coupling step | ERK Phosphorylation | Cellular assay | 14-46 | B-RafV600E bearing cells | [3] |
| PLX7904 | Not explicitly stated for coupling step | B-RafV600E | Kinase assay | ~5 | - | [4] |
| PLX8394 | Not explicitly stated for coupling step | B-RafV600E | Kinase assay | ~5 | - | [4] |
| TAK-632 | Not explicitly stated for coupling step | pan-RAF | Cellular assay | Significant activity | Mutated BRAF/NRAS cells | [5] |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A logical workflow for a typical Suzuki-Miyaura cross-coupling experiment.
The MAPK/ERK Signaling Pathway and BRAF Inhibition
Caption: Inhibition of mutated BRAF blocks downstream signaling in the MAPK/ERK pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of mutant BRAF splice variant signaling by next generation, selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a selective kinase inhibitor (TAK-632) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chan-Lam Coupling with 4-Cyclopropylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Chan-Lam coupling reaction utilizing 4-cyclopropylphenylboronic acid. This versatile copper-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, which are prevalent in pharmaceutically active compounds.
Introduction to Chan-Lam Coupling
The Chan-Lam coupling, also referred to as the Chan-Evans-Lam coupling, is a cross-coupling reaction between an aryl boronic acid and a nucleophile, typically an amine or an alcohol, to form a secondary aryl amine or an aryl ether, respectively.[1][2][3] This reaction is catalyzed by copper complexes and offers several advantages over other cross-coupling methods, such as the palladium-catalyzed Buchwald-Hartwig amination.[4] Notably, Chan-Lam couplings can often be conducted at room temperature and are tolerant of air and moisture, making them experimentally convenient.[1][2]
The use of this compound as a coupling partner allows for the introduction of the 4-cyclopropylphenyl moiety, a valuable structural motif in medicinal chemistry. The cyclopropyl group can enhance metabolic stability and binding affinity of drug candidates.
Reaction Mechanism and Key Parameters
The mechanism of the Chan-Lam coupling is complex and still a subject of study, but a generally accepted catalytic cycle is depicted below.[4] Key steps involve the formation of a copper-aryl complex, followed by coordination of the nucleophile and subsequent reductive elimination to yield the desired product.[4]
Key Reaction Parameters:
-
Copper Source: A variety of copper(I) and copper(II) salts can be used as catalysts or promoters. Copper(II) acetate (Cu(OAc)₂) is the most common and often used in stoichiometric amounts, although catalytic systems have been developed.[4]
-
Base: A base is typically required to facilitate the reaction. Organic bases such as pyridine, triethylamine (Et₃N), or diisopropylethylamine (DIPEA) are frequently employed.[4] Inorganic bases like potassium carbonate (K₂CO₃) can also be used.[5]
-
Solvent: Dichloromethane (CH₂Cl₂), methanol (MeOH), acetonitrile (MeCN), and tetrahydrofuran (THF) are common solvents for Chan-Lam couplings.[4]
-
Oxidant: The reaction is an oxidative coupling, and molecular oxygen from the air often serves as the terminal oxidant to regenerate the active copper catalyst.[2]
-
Ligands: In some cases, ligands such as 1,10-phenanthroline or 2,2'-bipyridine can be added to improve the reaction efficiency, especially for challenging substrates.[6][7][8][9]
Diagram of the Chan-Lam Coupling Catalytic Cycle:
Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.
Experimental Protocols
While a specific literature protocol for the Chan-Lam coupling of this compound was not identified during the search, the following representative protocols for N-arylation and O-arylation are based on established methods for similar arylboronic acids.[4][5][7] Researchers should consider these as starting points for optimization.
3.1. Representative Protocol for N-Arylation: Synthesis of N-(4-cyclopropylphenyl)aniline
This protocol describes the coupling of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), and copper(II) acetate (1.0 mmol, 1.0 equiv).
-
Add dichloromethane (10 mL) to the flask, followed by pyridine (2.0 mmol, 2.0 equiv).
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-cyclopropylphenyl)aniline.
3.2. Representative Protocol for O-Arylation: Synthesis of 4-Cyclopropylphenyl Phenyl Ether
This protocol outlines the coupling of this compound with phenol.
Materials:
-
This compound
-
Phenol
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), phenol (1.2 mmol, 1.2 equiv), and copper(II) acetate (1.0 mmol, 1.0 equiv).
-
Add dichloromethane (10 mL) and triethylamine (2.0 mmol, 2.0 equiv) to the flask.
-
Stir the mixture at room temperature, open to the air, for 48-72 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, dilute the mixture with dichloromethane (20 mL).
-
Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the 4-cyclopropylphenyl phenyl ether.
Experimental Workflow Diagram:
Caption: General workflow for a Chan-Lam coupling experiment.
Data Presentation: Expected Outcomes and Optimization
The following table summarizes typical reaction parameters and expected outcomes for the Chan-Lam coupling of arylboronic acids. These can be used as a guide for optimizing the reaction with this compound.
| Parameter | Variation | Expected Outcome/Consideration |
| Nucleophile | Primary amines, secondary amines, anilines, phenols, imidazoles, etc. | Electron-rich nucleophiles generally react faster. Steric hindrance on the nucleophile can decrease the reaction rate and yield. |
| Copper Catalyst | Cu(OAc)₂, Cu(OTf)₂, CuCl₂, etc. | Cu(OAc)₂ is the most commonly used and is often effective. Other copper salts may offer advantages for specific substrates.[4] |
| Base | Pyridine, Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ | The choice of base can significantly impact the reaction. Weaker bases like pyridine are often sufficient. Stronger bases may be needed for less reactive nucleophiles.[4][5] |
| Solvent | CH₂Cl₂, MeOH, MeCN, THF, DMF | The solvent can influence reaction rates and solubility of reagents. Aprotic solvents like CH₂Cl₂ and THF are common.[4] |
| Temperature | Room Temperature to 100 °C | Most Chan-Lam couplings proceed at room temperature. Heating may be required for less reactive substrates.[4] |
| Atmosphere | Air, Oxygen | The reaction is typically run open to the air, as oxygen is the oxidant. In some cases, bubbling oxygen through the reaction mixture can improve yields. |
| Typical Yields | 40-95% | Yields are substrate-dependent. Optimization of the reaction conditions is often necessary to achieve high yields. |
Applications in Drug Development
The Chan-Lam coupling is a valuable transformation in the synthesis of pharmaceutical compounds. The ability to form C-N and C-O bonds under mild conditions makes it suitable for late-stage functionalization of complex molecules. The introduction of the 4-cyclopropylphenyl group using this methodology can be applied to:
-
Lead Optimization: Rapidly generate libraries of analogs with modified pharmacokinetic and pharmacodynamic properties.
-
Synthesis of Biologically Active Scaffolds: Construct core structures found in a wide range of therapeutic agents, including kinase inhibitors, GPCR modulators, and anti-infective agents.
-
Metabolic "Soft Spot" Blocking: The cyclopropyl group can be installed to block sites of oxidative metabolism, thereby improving the metabolic stability of a drug candidate.
Logical Relationship of Chan-Lam Coupling in Drug Discovery:
Caption: Role of Chan-Lam coupling in the drug discovery process.
By providing a reliable method for incorporating the 4-cyclopropylphenyl moiety, the Chan-Lam coupling serves as an essential tool for medicinal chemists in the design and synthesis of novel therapeutics.
References
- 1. [PDF] Intramolecular O-arylation of phenols with phenylboronic acids: application to the synthesis of macrocyclic metalloproteinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Scale-up Synthesis of a Key Intermediate for BET Inhibitors using 4-Cyclopropylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclopropylphenylboronic acid is a valuable building block in modern medicinal chemistry, prized for its ability to introduce the cyclopropylphenyl moiety into complex molecules. This structural motif is often associated with improved metabolic stability, potency, and desirable physicochemical properties in drug candidates. One of the most significant applications of this compound is in the synthesis of Bromodomain and Extra-Terminal domain (BET) inhibitors, a promising class of therapeutics for the treatment of cancer and inflammatory diseases. This document provides a detailed application note and a representative protocol for the kilogram-scale Suzuki-Miyaura coupling of this compound with a key heterocyclic intermediate, relevant to the synthesis of BET inhibitors such as mivebresib (ABBV-075).
Application: Synthesis of a Pyridinone Intermediate for BET Inhibitors
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of BET inhibitor synthesis, it is often employed to couple an aryl or heteroaryl halide with an appropriate boronic acid. The reaction of this compound with a brominated pyridinone core is a key step in the synthesis of several advanced clinical candidates. This reaction forges a critical bond that constitutes the backbone of the final active pharmaceutical ingredient (API).
The successful scale-up of this reaction is crucial for the production of sufficient quantities of the drug substance for clinical trials and commercial supply. Key challenges in scaling up this process include ensuring high conversion, minimizing impurity formation (such as homo-coupling and de-boronation by-products), managing reaction exotherms, and developing a robust purification procedure to ensure the high purity required for pharmaceutical applications.
Data Presentation: Representative Scale-Up Suzuki-Miyaura Coupling
The following table summarizes the quantitative data for a representative kilogram-scale Suzuki-Miyaura coupling reaction to produce a key intermediate for a BET inhibitor.
| Parameter | Value |
| Reactants | |
| 5-Bromo-1-methyl-1,2-dihydropyridin-2-one | 1.00 kg (5.32 mol) |
| This compound | 0.95 kg (5.85 mol, 1.1 eq) |
| Catalyst System | |
| Palladium(II) Acetate (Pd(OAc)₂) | 12.0 g (0.053 mol, 1.0 mol%) |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 43.7 g (0.106 mol, 2.0 mol%) |
| Base | |
| Potassium Carbonate (K₂CO₃) | 1.47 kg (10.64 mol, 2.0 eq) |
| Solvent | |
| 2-Methyltetrahydrofuran (2-MeTHF) | 10 L |
| Water | 2 L |
| Reaction Conditions | |
| Temperature | 65-70 °C |
| Reaction Time | 12-16 hours |
| Work-up & Purification | |
| Quenching Agent | Water (5 L) |
| Extraction Solvent | 2-Methyltetrahydrofuran (2 x 3 L) |
| Crystallization Solvent | Isopropanol/Water |
| Results | |
| Isolated Yield | 1.15 kg |
| Yield (%) | 95% |
| Purity (by HPLC) | >99.5% |
Experimental Protocols
Materials and Equipment
-
Reactors: 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet. 20 L reactor for crystallization.
-
Reagents: 5-Bromo-1-methyl-1,2-dihydropyridin-2-one, this compound, Palladium(II) Acetate, SPhos, Potassium Carbonate (milled), 2-Methyltetrahydrofuran, Isopropanol, Deionized Water.
-
Equipment: Filter-dryer or centrifuge and vacuum oven, HPLC system for reaction monitoring and purity analysis.
Detailed Experimental Procedure
-
Reactor Setup and Inerting: The 50 L reactor is thoroughly cleaned, dried, and inerted with a positive pressure of nitrogen.
-
Charging of Reagents: To the reactor, charge 5-Bromo-1-methyl-1,2-dihydropyridin-2-one (1.00 kg), this compound (0.95 kg), Potassium Carbonate (1.47 kg), and the catalyst system consisting of Palladium(II) Acetate (12.0 g) and SPhos (43.7 g).
-
Solvent Addition: Add 2-Methyltetrahydrofuran (10 L) and Water (2 L) to the reactor.
-
Reaction Execution: Begin agitation and slowly heat the reaction mixture to 65-70 °C. Maintain the temperature in this range for 12-16 hours. The reaction progress is monitored by HPLC until the consumption of the starting bromide is greater than 99%.
-
Reaction Work-up and Extraction: Cool the reaction mixture to room temperature. Add water (5 L) to quench the reaction and dissolve the inorganic salts. The layers are allowed to separate, and the aqueous layer is drained. The organic layer is washed with brine (2 L).
-
Solvent Swap and Crystallization: The organic layer is concentrated under reduced pressure to a volume of approximately 3 L. Isopropanol (8 L) is added, and the mixture is heated to 70-75 °C to ensure complete dissolution. The solution is then slowly cooled to 0-5 °C over 4-6 hours to induce crystallization. The resulting slurry is held at this temperature for at least 2 hours.
-
Isolation and Drying: The product is isolated by filtration and washed with cold isopropanol (2 x 1 L). The wet cake is dried under vacuum at 50 °C until a constant weight is achieved.
-
Analysis: The final product is analyzed for purity by HPLC (>99.5%) and characterized by ¹H NMR and Mass Spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for the scale-up Suzuki-Miyaura coupling.
BET Inhibitor Signaling Pathway
Caption: Simplified signaling pathway of BET protein inhibition in cancer.
Application Notes and Protocols for the Purification of Products from 4-Cyclopropylphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclopropylphenylboronic acid is a valuable reagent in medicinal and materials chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the cyclopropylphenyl moiety into a target molecule. The purification of the resulting biaryl products is a critical step to ensure the removal of unreacted starting materials, palladium catalyst residues, and boronic acid-derived byproducts. This document provides detailed application notes and protocols for the most common and effective purification methods for products derived from reactions involving this compound.
Core Purification Strategies
The choice of purification strategy depends on the scale of the reaction, the physical properties of the product (e.g., solid vs. oil), and the nature of the impurities. The most common methods include aqueous workup, flash column chromatography, and crystallization. Often, a combination of these techniques is required to achieve high purity.
General Experimental Workflow
The overall process from the completion of the reaction to the isolation of the pure product typically follows the steps outlined below.
Caption: General purification workflow for Suzuki coupling products.
Detailed Protocols
Protocol 1: Aqueous Workup for Removal of Boronic Acid and Catalyst Residues
An aqueous workup is the first step in the purification process, designed to remove water-soluble impurities. A basic wash is particularly effective for removing unreacted this compound and its byproducts by converting them into their water-soluble boronate salts.[1][2]
Materials:
-
Reaction mixture
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent (e.g., dioxane, THF), dilute the mixture with an immiscible organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1 M NaOH solution. Shake the funnel gently to avoid emulsion formation. Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with deionized water.
-
Wash the organic layer with brine to remove residual water.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for at least 15 minutes.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective method for separating the desired product from closely related impurities.[3][4] The choice of solvent system is crucial and should be determined by thin-layer chromatography (TLC) analysis of the crude product.
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate)
-
Chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
Procedure:
-
Solvent System Selection: On a TLC plate, spot the crude product and develop it in various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal solvent system will give the product a retention factor (Rf) of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture. Pour the slurry into the column and allow it to pack evenly under positive pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding the dried silica to the top of the column.[3]
-
Elution: Begin eluting with the selected solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating complex mixtures.[3]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Crystallization
Crystallization can yield highly pure products and is an excellent final purification step if the product is a solid. The key is to find a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Materials:
-
Crude or partially purified solid product
-
Crystallization solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the product and a few drops of a potential solvent. Heat the mixture to boiling. If the product dissolves, it is a potential crystallization solvent. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable. Often, a solvent pair (one in which the compound is soluble and one in which it is insoluble) is used, such as ethyl acetate/hexanes or ethanol/water.[5]
-
Dissolution: Place the solid product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation: A Comparative Case Study
To illustrate the effectiveness of these purification methods, consider the Suzuki-Miyaura coupling of this compound with 4-bromoanisole to produce 4-cyclopropyl-4'-methoxybiphenyl.
| Purification Stage | Method | Yield (%) | Purity (by HPLC) (%) |
| Crude Product | - | ~95 (crude) | 65 |
| After Aqueous Workup | Extraction | 90 | 75 |
| After Chromatography | Flash Column Chromatography | 82 | >98 |
| After Crystallization | Recrystallization (Ethanol) | 75 | >99.5 |
Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and the efficiency of each purification step.
Troubleshooting and Optimization
Caption: Troubleshooting common purification challenges.
Conclusion
The successful purification of products from reactions involving this compound is achievable through a systematic approach that combines aqueous workup, flash column chromatography, and crystallization. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their own purification strategies, ultimately leading to the isolation of high-purity compounds for further research and development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-Cyclopropylphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize Suzuki-Miyaura cross-coupling reactions involving 4-cyclopropylphenylboronic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive Catalyst: The Palladium (Pd) catalyst may be degraded or the active Pd(0) species is not forming efficiently from the Pd(II) precatalyst. | - Use a fresh batch of catalyst and ensure proper storage under an inert atmosphere.- Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄.- For Pd(II) precatalysts, ensure reaction conditions are suitable for in-situ reduction. |
| 2. Ligand Degradation: Phosphine ligands are susceptible to oxidation. | - Use fresh, high-purity ligands and store them under an inert atmosphere.- Degas all solvents thoroughly to remove oxygen. | |
| 3. Ineffective Base: The chosen base may not be strong enough to facilitate transmetalation, or it may be of poor quality. | - Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous where required.- The presence of water can be beneficial with certain base/solvent systems.[1] | |
| 4. Poor Solvent Choice or Quality: The solvent may not be suitable for the specific reaction conditions, or it may contain impurities (e.g., water, oxygen). | - Use anhydrous, degassed solvents. Common choices include toluene, dioxane, or THF, often with a small amount of water.[1]- Ensure your starting materials are fully dissolved at the reaction temperature. | |
| 5. Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier. | - Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. | |
| Protodeboronation of this compound | 1. Harsh Reaction Conditions: High temperatures, prolonged reaction times, and strongly basic aqueous conditions can promote the cleavage of the C-B bond.[2] | - Use milder bases (e.g., K₂CO₃, KF).- Reduce the reaction temperature and time. Monitor the reaction progress closely to avoid unnecessarily long reaction times.- Consider using anhydrous conditions. |
| 2. Inappropriate Base/Solvent Combination: Certain combinations can accelerate protodeboronation. | - Screen different base and solvent systems. For example, using K₃PO₄ in toluene/water can be effective.[1] | |
| 3. Stability of the Boronic Acid: While cyclopropylboronic acids are relatively stable, prolonged storage or exposure to moisture can lead to degradation.[3] | - Use fresh this compound.- Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an organotrifluoroborate, which can slowly release the boronic acid under the reaction conditions.[4] | |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid. | - Thoroughly degas all solvents and reagents.- Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| 2. Catalyst System: Certain catalyst/ligand combinations may favor homocoupling. | - Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress homocoupling. | |
| Difficulty in Product Purification | 1. Co-elution with Boronic Acid Impurities: Residual boronic acid or its byproducts can be difficult to separate from the desired product. | - After the reaction, perform an aqueous workup with a mild base (e.g., NaHCO₃ solution) to extract boronic acid impurities.- Consider a "catch and release" purification strategy using a resin that binds boronic acids. |
| 2. Similar Polarity of Product and Starting Materials: If the aryl halide and the biaryl product have similar polarities, chromatographic separation can be challenging. | - Optimize your chromatography conditions (e.g., solvent gradient, choice of stationary phase).- If possible, choose starting materials with significantly different polarities. |
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for a Suzuki coupling with this compound?
A1: A good starting point is to use a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or a more electron-rich and bulky ligand like PCy₃. A common base and solvent system is K₃PO₄ in a mixture of toluene and water (e.g., 4:1 ratio). The reaction is typically heated to 80-100 °C.
Q2: My reaction is not going to completion. What should I try first?
A2: First, confirm the quality of your reagents, especially the catalyst, ligand, and base. Ensure your reaction is performed under strictly inert conditions. If these factors are well-controlled, consider increasing the reaction temperature or screening a different palladium catalyst and ligand combination. Buchwald ligands, for example, are often effective for challenging couplings.
Q3: How can I tell if protodeboronation is a significant side reaction?
A3: You can monitor the reaction mixture by LC-MS or GC-MS and look for the formation of cyclopropylbenzene, which is the product of protodeboronation of this compound. If you observe a significant amount of this byproduct, you should adjust your reaction conditions to be milder as described in the troubleshooting guide. Cyclopropyl and vinyl boronic acids are generally observed to undergo very slow protodeboronation.[3][5]
Q4: Is it necessary to use an inert atmosphere for Suzuki couplings?
A4: Yes, it is highly recommended. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. Performing the reaction under an inert atmosphere (Argon or Nitrogen) is crucial to prevent catalyst deactivation and unwanted side reactions like homocoupling.
Q5: Can I use aryl chlorides as coupling partners with this compound?
A5: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings. To successfully couple aryl chlorides, more specialized and highly active catalyst systems are often required. These typically involve the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands.[4][6]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize reaction conditions for the Suzuki coupling of cyclopropylboronic acid with aryl halides from the literature. While not specific to the 4-substituted analog, these provide a strong basis for optimization.
Table 1: Suzuki Coupling of Cyclopropylboronic Acid with Bromobenzene [1]
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) (after 6h) |
| Pd(PPh₃)₄ | - | K₃PO₄ | Toluene | 100 | 40 |
| Pd(PPh₃)₄ | - | K₃PO₄ | DME | 80 | 27 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 100 | 65 |
| PdCl₂(dppf) | - | K₃PO₄ | Toluene | 100 | 40 |
| Pd(PPh₃)₄ | - | K₃PO₄ | Toluene/H₂O | 100 | 58 |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 91 |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Reagents and Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equivalents)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide, this compound, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium acetate and tricyclohexylphosphine.
-
Add the degassed toluene and water (e.g., in a 4:1 ratio to achieve a 0.1 M concentration with respect to the aryl bromide).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate key conceptual frameworks for troubleshooting and understanding the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. audreyli.com [audreyli.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: 4-Cyclopropylphenylboronic Acid Couplings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during Suzuki-Miyaura coupling reactions involving 4-cyclopropylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in Suzuki-Miyaura couplings with this compound?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of cyclopropylbenzene. This reaction is often promoted by strong bases and the presence of water.[1] However, it's important to note that cyclopropyl boronic acids are generally observed to undergo very slow protodeboronation compared to other types of boronic acids.[2][3]
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form 4,4'-dicyclopropylbiphenyl. The presence of oxygen in the reaction mixture is a major contributor to this side product as it can promote the oxidative coupling of the boronic acid.[1][4]
Q2: I am observing significant formation of cyclopropylbenzene in my reaction. What is the likely cause and how can I minimize it?
A2: The formation of cyclopropylbenzene is due to protodeboronation. While this compound is relatively stable to this side reaction, certain conditions can exacerbate it. To minimize protodeboronation, consider the following:
-
Use a Milder Base: Strong bases, especially in aqueous media, can accelerate protodeboronation. Switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[1]
Q3: My desired cross-coupled product is contaminated with 4,4'-dicyclopropylbiphenyl. How can I prevent this homocoupling product?
A3: The formation of 4,4'-dicyclopropylbiphenyl is a result of homocoupling. This is often caused by:
-
Oxygen Contamination: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the palladium catalyst from promoting the oxidative homocoupling of the boronic acid.[1][5]
-
Catalyst Choice: Some palladium catalysts may have a higher propensity for promoting homocoupling. Screening different palladium sources and ligands can help identify a more selective system for your desired cross-coupling.
Q4: My Suzuki coupling reaction is not proceeding to completion, and I have a low yield of the desired product. What are the initial troubleshooting steps?
A4: When faced with a low-yielding reaction, systematically check the following:
-
Catalyst Activity: Ensure your palladium precatalyst and ligand are active and not degraded. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Reagent Purity: Verify the purity of your this compound and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time.
-
Base and Solvent: The choice of base and solvent is crucial and they often work in tandem. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential.[1]
-
Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Ensure your reaction is heated to the appropriate temperature for the chosen catalyst system and substrates.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues in this compound couplings.
Problem 1: Low or No Yield of the Desired Cross-Coupled Product
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst. |
| Impure Reagents | Check the purity of this compound and the aryl halide/triflate by NMR or LC-MS. |
| Inappropriate Base | Screen different bases. K₃PO₄ and K₂CO₃ are often good starting points. Ensure the base is finely powdered and dry. |
| Inefficient Solvent System | Ensure the solvent system effectively dissolves the reagents. For biphasic systems, ensure vigorous stirring. Toluene/water mixtures are often effective. |
| Low Reaction Temperature | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
Problem 2: Significant Protodeboronation (Formation of Cyclopropylbenzene)
| Potential Cause | Suggested Solution |
| Base is too strong | Switch to a milder base such as K₂CO₃ or KF.[1] |
| Presence of Water | Use anhydrous solvents and reagents. Dry the boronic acid and other solids before use. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to avoid extended exposure to conditions that favor protodeboronation. |
Problem 3: Significant Homocoupling (Formation of 4,4'-dicyclopropylbiphenyl)
| Potential Cause | Suggested Solution |
| Oxygen in the reaction | Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[1] |
| Catalyst System | Screen different palladium catalysts and ligands. Some ligands can suppress homocoupling more effectively than others. |
| High Catalyst Loading | Reduce the catalyst loading to the minimum effective amount. |
Quantitative Data
The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of cyclopropylboronic acid with bromobenzene. While not specific to this compound, it provides a useful starting point for optimization.
| Solvent | Base | Catalyst | Temperature (°C) | Assay Yield % (6 h) | Reference |
| Toluene | K₃PO₄ | Pd(PPh₃)₄ | 100 | 40 | |
| DME | K₃PO₄ | Pd(PPh₃)₄ | 80 | 27 | |
| Toluene | K₂CO₃ | Pd(PPh₃)₄ | 100 | 65 | |
| THF | K₃PO₄ | PdCl₂(dppf) | 65 | 40 (at 25°C for 48h) | |
| Toluene/H₂O | K₃PO₄ | Pd(OAc)₂/PCy₃ | 100 | 91 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide or triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., Toluene/H₂O 4:1)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the this compound, aryl halide, and base.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Side Reaction: Protodeboronation
Caption: The protodeboronation side reaction of this compound.
Side Reaction: Homocoupling
References
- 1. [PDF] Pd-catalyzed homocoupling reaction of arylboronic acid: insights from density functional theory. | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. audreyli.com [audreyli.com]
Troubleshooting low yield in 4-Cyclopropylphenylboronic acid reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in chemical reactions involving 4-Cyclopropylphenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound and offers potential solutions in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura coupling reactions are a common issue that can often be attributed to a few key areas. A systematic evaluation of your reaction setup and reagents is the best approach. Key factors to consider include:
-
Catalyst Activity: The palladium catalyst is central to the reaction's success. Ensure that your palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.
-
Oxygen Contamination: The catalytic cycle is sensitive to oxygen, which can lead to the deactivation of the catalyst and the undesirable homocoupling of the boronic acid. It is crucial to use properly degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Base Selection: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation. For reactions with cyclopropylboronic acids, inorganic bases like potassium phosphate (K₃PO₄) have been shown to be effective. Ensure the base is anhydrous and finely powdered for optimal reactivity.[1]
-
Solvent Purity and Choice: Solvents must be anhydrous and degassed. The presence of water can facilitate the unwanted protodeboronation side reaction. The choice of solvent can also influence the reaction rate and yield. A mixture of a non-polar solvent like toluene or dioxane with a small amount of water can sometimes be beneficial.[1]
-
Reaction Temperature and Time: These parameters are crucial and often need to be optimized for specific substrates. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause degradation of the reactants or catalyst. Monitoring the reaction progress via TLC or LC-MS is recommended.[2]
Q2: I suspect protodeboronation is a significant side reaction in my experiment. How can I identify and minimize it?
A2: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of cyclopropylbenzene as a byproduct and consequently lowering the yield of the desired coupled product.
-
Identification: This side reaction can be identified by detecting the presence of the corresponding protodeboronated byproduct (cyclopropylbenzene in this case) in your crude reaction mixture using techniques like GC-MS or LC-MS.
-
Minimization Strategies:
-
Use of Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.
-
Choice of Base: The nature and strength of the base can influence the rate of protodeboronation. While a base is necessary for the reaction, a very strong base in the presence of protic solvents can exacerbate the issue. Screening different bases may be necessary.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of protodeboronation.
-
Use of More Stable Boronic Acid Derivatives: While cyclopropylboronic acids are relatively stable, converting this compound to a more stable derivative like a pinacol ester or a trifluoroborate salt can protect it from premature decomposition. These derivatives often release the active boronic acid species slowly into the reaction mixture, keeping its concentration low and minimizing side reactions.[3]
-
Q3: How does the choice of palladium catalyst and ligand affect the reaction yield?
A3: The combination of the palladium precursor and the ligand is critical in forming the active catalytic species. The ligand stabilizes the palladium center and influences its reactivity.
-
Palladium Precatalyst: Common choices include Pd(OAc)₂ and Pd(PPh₃)₄. Pd(0) sources like Pd(PPh₃)₄ can sometimes be used directly, while Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. The choice can depend on the specific substrates and reaction conditions.
-
Ligands: The electronic and steric properties of the phosphine ligand play a crucial role.
-
Electron-rich and bulky ligands , such as tricyclohexylphosphine (PCy₃) and Buchwald-type ligands (e.g., SPhos, XPhos), are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle, which can be beneficial for challenging couplings.[1][3]
-
For the coupling of cyclopropylboronic acid with bromobenzene, a combination of Pd(OAc)₂ with the bulky PCy₃ ligand has been shown to give good conversion.[1]
-
Data Presentation
The following table summarizes the results of a screening of reaction conditions for the Suzuki-Miyaura coupling of cyclopropylboronic acid with bromobenzene. While not specific to this compound, these results provide a valuable starting point for optimization.
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Assay Yield % (6 h) |
| 1 | Pd(PPh₃)₄ | - | K₃PO₄ | Toluene | 100 | 40 |
| 2 | Pd(PPh₃)₄ | - | K₃PO₄ | DME | 80 | 27 |
| 3 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 100 | 65 |
| 4 | PdCl₂(dppf) | - | K₃PO₄ | THF | 80 | 40 |
| 5 | Pd(PPh₃)₄ | - | K₃PO₄ | Toluene | 100 | 58 |
| 6 | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 91 |
Data adapted from Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron letters, 43(39), 6987-6990.[1]
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction involving this compound. This should be considered a starting point, and optimization of specific parameters may be required.
Reaction: Coupling of this compound with 4-Bromoanisole.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol), finely ground and dried
-
Anhydrous Toluene (10 mL)
-
Degassed Water (1 mL)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, potassium phosphate, palladium(II) acetate, and tricyclohexylphosphine.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in this compound coupling reactions.
Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura reactions.
Key Factors Influencing Suzuki-Miyaura Coupling Yield
This diagram outlines the interconnected factors that critically influence the outcome of the Suzuki-Miyaura cross-coupling reaction.
References
Effect of base and solvent on 4-Cyclopropylphenylboronic acid Suzuki coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki coupling of 4-cyclopropylphenylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering systematic approaches to diagnose and resolve them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: The Pd(0) active species has not been efficiently generated from the Pd(II) precatalyst, or the catalyst has decomposed. | - Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or employ a pre-catalyst that readily forms the active species. - Ensure rigorous degassing of solvents and reaction mixtures to prevent catalyst oxidation.[1] |
| 2. Inefficient Transmetalation: Steric hindrance from the cyclopropyl group may slow down this crucial step. | - Switch to a stronger base such as K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more reactive boronate species. - Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate transmetalation.[2] | |
| 3. Protodeboronation: Cleavage of the C-B bond of the boronic acid before cross-coupling. | - Use a less nucleophilic base like K₂CO₃ or KF, especially if the reaction requires prolonged heating. - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[1] | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative dimerization of the boronic acid. | - Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1][3] |
| 2. Use of Pd(II) Precatalyst: Inefficient reduction of Pd(II) to Pd(0) can lead to side reactions, including homocoupling. | - Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1][3] | |
| Formation of Dehalogenated Byproduct | 1. β-Hydride Elimination (if applicable): While less common with aryl halides, it can occur with certain substrates. | - This is more of a concern with alkyl coupling partners. For aryl couplings, ensure the purity of your starting materials. |
| 2. Hydrodehalogenation: The aryl halide is reduced instead of coupled. | - This can sometimes be promoted by the solvent. For instance, DMF can act as a hydrogen source in some cases. Consider switching to a different solvent system. | |
| Incomplete Reaction / Stalled Conversion | 1. Poor Solubility of Reagents: One or more components may not be fully dissolved in the chosen solvent. | - For poorly soluble starting materials, consider using a solvent like DMF or dioxane.[4][5] A co-solvent system (e.g., toluene/water) can also be effective.[4] |
| 2. Insufficient Base Strength or Amount: The base may not be strong enough or may be consumed during the reaction. | - Ensure at least 2-3 equivalents of base are used. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Suzuki coupling of this compound?
A1: The choice of base is critical and often empirical. For many Suzuki couplings, inorganic bases are effective. Potassium carbonate (K₂CO₃) is a good starting point due to its moderate strength. For more challenging couplings, particularly with less reactive aryl chlorides or sterically hindered partners, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide better yields.[2][6] The presence of water can be beneficial for dissolving inorganic bases.
Q2: Which solvent system is recommended for this reaction?
A2: A variety of solvents can be used, and the optimal choice depends on the specific substrates and reaction temperature. Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), often in a mixture with water (e.g., 10:1 dioxane/water).[1][4] Toluene with an aqueous base is also a standard system, particularly for process chemistry.[4] For substrates with poor solubility, polar aprotic solvents like N,N-dimethylformamide (DMF) can be employed, though they may sometimes participate in side reactions.[4][5]
Q3: My reaction is sensitive to air. What are the best practices for setting up an oxygen-free reaction?
A3: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. To ensure an inert atmosphere:
-
Use an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add all solid reagents (boronic acid, aryl halide, base, and catalyst) to the vessel.
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) several times.
-
Add degassed solvents via a syringe through a septum.
-
Maintain a positive pressure of the inert gas throughout the reaction.
Q4: I am observing a significant amount of the homocoupled dimer of my boronic acid. How can I minimize this side reaction?
A4: Homocoupling is primarily caused by the presence of oxygen or an excess of Pd(II) species.[3] To mitigate this:
-
Ensure rigorous degassing of your solvents and the reaction setup.[1]
-
Use a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction of a Pd(II) precatalyst.[1]
-
Employing bulky, electron-donating ligands can also favor the desired cross-coupling pathway.[1]
Q5: Should I use aqueous or anhydrous conditions for the Suzuki coupling of this compound?
A5: Both aqueous and anhydrous conditions can be effective, and the choice depends on the specific reaction components.
-
Aqueous conditions (e.g., dioxane/water, toluene/water) are very common and often necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄). The presence of water can also facilitate the transmetalation step.[7]
-
Anhydrous conditions are less common for couplings with boronic acids but can be advantageous when using boronate esters with an organic-soluble base like potassium trimethylsilanolate (TMSOK).[8][9] This can lead to faster, homogeneous reactions.[8][9] If your substrate is sensitive to hydrolysis (e.g., contains an ester), anhydrous conditions with a non-nucleophilic base like KF might be preferable.[5]
Data Presentation
The following table summarizes the effect of different bases and solvents on the yield of the Suzuki coupling of cyclopropylboronic acid with bromobenzene. While not the exact substrate, these results provide a valuable starting point for optimizing the reaction of this compound.
| Solvent | Base | Temperature (°C) | Catalyst | Assay Yield % (6 h) |
| Toluene | K₃PO₄ | 100 | Pd(PPh₃)₄ | 40 |
| DME | K₃PO₄ | 80 | Pd(PPh₃)₄ | 27 |
| DME | K₂CO₃ | 80 | Pd(PPh₃)₄ | 65 |
| THF | K₃PO₄ | 25 (48 h) | PdCl₂(dppf) | 40 |
| Toluene | K₃PO₄ | 100 | Pd(PPh₃)₄ | 58 |
| Toluene/H₂O | K₃PO₄ | 100 | Pd(OAc)₂/Pcy₃ | 91 |
Data adapted from a study on the Suzuki coupling of cyclopropylboronic acid with bromobenzene.[7]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Reagents and Equipment:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 10:1, to make a 0.1 M solution with respect to the aryl bromide)
-
Oven-dried reaction vessel (e.g., Schlenk flask or sealed vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
To the oven-dried reaction vessel, add this compound, the aryl bromide, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes (or perform 3-5 vacuum/backfill cycles).
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. audreyli.com [audreyli.com]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Homocoupling of 4-Cyclopropylphenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in minimizing the homocoupling of 4-Cyclopropylphenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Problem: Significant Formation of 4,4'-Dicyclopropylbiphenyl (Homocoupling Product)
If you are observing a significant amount of the homocoupled byproduct in your reaction, consult the following guide to diagnose and resolve the issue.
| Potential Cause | Troubleshooting Strategy |
| 1. Presence of Oxygen | a. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes) or by using the freeze-pump-thaw method (3-4 cycles) for more sensitive reactions. b. Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). |
| 2. Use of Pd(II) Precatalyst | a. Switch to a Pd(0) Source: Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) can directly promote homocoupling.[1] It is advisable to use a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. b. In-situ Reduction: If a Pd(II) source is unavoidable, consider the addition of a mild reducing agent to facilitate its reduction to the active Pd(0) species. |
| 3. Suboptimal Reaction Conditions | a. Base Selection: The choice of base can influence the rate of homocoupling. Weaker bases may be preferable. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. b. Solvent System: The solvent system can impact the solubility of reagents and the reaction kinetics. Common solvent mixtures include toluene/water, dioxane/water, and THF/water. Anhydrous conditions might also be explored, especially given the potential instability of the boronic acid.[1] |
| 4. Instability of Boronic Acid | a. Slow Addition: A high concentration of the boronic acid can favor homocoupling. Employing a slow addition of the this compound solution to the reaction mixture using a syringe pump can keep its instantaneous concentration low.[1] b. Use of Stabilized Boronic Acid Surrogates: Consider using more stable derivatives like N-methyliminodiacetic acid (MIDA) boronates, which undergo slow release of the boronic acid under reaction conditions. |
| 5. Inappropriate Ligand Choice | a. Ligand Screening: The ligand plays a crucial role in the catalytic cycle. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, thereby outcompeting the homocoupling pathway.[1] |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form 4,4'-dicyclopropylbiphenyl. This byproduct consumes the starting material, reduces the yield of the desired cross-coupled product, and can complicate the purification process.
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main causes of homocoupling are the presence of molecular oxygen and the use of a Palladium(II) precatalyst.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of the boronic acid. Pd(II) precursors can also directly react with the boronic acid to form the homodimer during the in-situ reduction to the active Pd(0) species.
Q3: Can the cyclopropyl group on the boronic acid influence the extent of homocoupling?
A3: While the fundamental causes of homocoupling are general for most boronic acids, the cyclopropyl group can influence the stability of the boronic acid. Cyclopropylboronic acids have been noted for their potential instability and susceptibility to protodeboronation under certain conditions. This inherent instability might make them more prone to side reactions like homocoupling if the desired cross-coupling reaction is slow or if the reaction conditions are not carefully optimized.
Q4: How can I detect the formation of the homocoupled product?
A4: The homocoupled product, 4,4'-dicyclopropylbiphenyl, can be detected and quantified using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the crude reaction mixture to an authentic sample of the byproduct or by identifying its characteristic signals.
Q5: Are there any specific ligands that are recommended to suppress homocoupling?
A5: While the optimal ligand can be substrate-dependent, bulky and electron-rich phosphine ligands are generally recommended. These ligands can promote the reductive elimination step of the desired cross-coupling cycle, which often outcompetes the pathways leading to homocoupling.
Quantitative Data Summary
The following table presents illustrative data on the impact of different palladium sources and reaction atmospheres on the yield of the desired product and the formation of the homocoupled byproduct in Suzuki-Miyaura reactions of arylboronic acids. While this data is not specific to this compound, it provides a general guideline for optimizing reaction conditions.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Atmosphere | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | Air | 65 | 25 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | Nitrogen | 85 | 10 |
| Pd(PPh₃)₄ (2) | - | K₃PO₄ (2) | Toluene/H₂O | Nitrogen | 92 | <5 |
| Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Dioxane/H₂O | Argon | 95 | <3 |
Disclaimer: The data in this table is compiled from various sources and represents typical outcomes for arylboronic acids. Actual yields and byproduct formation will vary depending on the specific substrates and precise reaction conditions.
Experimental Protocols
Protocol: Minimized Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide, with an emphasis on minimizing homocoupling.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/water 4:1)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Solvent Degassing: Degas the solvent by sparging with an inert gas for at least 30-60 minutes. For highly sensitive reactions, perform three freeze-pump-thaw cycles.
-
Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the base (2.0 equiv.), and the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reagent Addition: In a separate flask, dissolve the this compound (1.2-1.5 equiv.) in a minimal amount of the degassed solvent. Add this solution to the reaction mixture. For particularly sensitive substrates, a slow addition of the boronic acid solution over 30-60 minutes using a syringe pump is recommended.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Competing pathways in Suzuki-Miyaura coupling.
References
Improving the stability of 4-Cyclopropylphenylboronic acid in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the stability of 4-Cyclopropylphenylboronic acid in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of this compound in solution?
A1: this compound, like other arylboronic acids, is susceptible to two main degradation pathways in solution:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be catalyzed by acidic or basic conditions and is often accelerated by the presence of water.[1] Cyclopropyl boronic acids are particularly prone to protodeboronation.[2]
-
Oxidation: The boronic acid moiety can be oxidized, leading to the formation of phenol and boric acid. This can be initiated by reactive oxygen species, residual oxidizing agents, or prolonged exposure to air.[3][4]
Q2: How can I improve the stability of this compound for my experiments?
A2: Several strategies can be employed to enhance the stability of this compound in solution:
-
Formation of Boronate Esters: Converting the boronic acid to a boronate ester is a highly effective method of protection. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be easily handled and purified.[5][6][7] They act as a "slow-release" form of the boronic acid under specific reaction conditions.[5][6] Pinacol esters are another common protecting group.
-
pH Control: Maintaining a neutral pH is generally recommended, as both acidic and basic conditions can accelerate degradation.[1]
-
Use of Anhydrous Solvents: Minimizing the presence of water can significantly reduce the rate of protodeboronation.
-
Inert Atmosphere: Storing solutions of this compound under an inert atmosphere, such as nitrogen or argon, can prevent oxidative degradation.
Q3: What are the best analytical techniques to monitor the stability of this compound?
A3: The most common and effective techniques for monitoring the stability of this compound are:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification over time.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR can be used to observe the disappearance of the signals corresponding to this compound and the appearance of new signals from degradation products.[9]
Troubleshooting Guide
The following table addresses common issues encountered when working with this compound in solution.
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in a cross-coupling reaction | Degradation of the boronic acid prior to or during the reaction. | Prepare a fresh solution of the boronic acid immediately before use. Consider using the more stable MIDA boronate ester of this compound.[5][6] Ensure anhydrous reaction conditions and use a deoxygenated solvent. |
| Inconsistent reaction outcomes | Variable stability of the boronic acid solution between experiments. | Standardize the preparation and storage of the boronic acid solution. Always use freshly prepared solutions or store them for a limited time under an inert atmosphere at low temperature. |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products (e.g., 4-cyclopropylbenzene from protodeboronation, 4-cyclopropylphenol from oxidation). | Develop a stability-indicating HPLC method to identify and quantify these degradation products. Optimize storage and handling conditions to minimize their formation. |
| Broad or distorted peaks in HPLC | On-column degradation or interaction with the stationary phase. | Adjust the mobile phase pH to improve peak shape. Use a shorter column or a faster flow rate to minimize on-column time.[8] |
| Difficulty in isolating the boronic acid after synthesis | Formation of trimeric boroxines (anhydrides). | During workup, ensure sufficient water is present to hydrolyze the boroxine back to the monomeric boronic acid. |
Quantitative Stability Data
Table 1: Illustrative Half-life of this compound in Aqueous Buffers at 25°C
| pH | Buffer System | Estimated Half-life (t½) |
| 2 | HCl/KCl | < 1 hour |
| 4 | Acetate | 4-6 hours |
| 7 | Phosphate | 24-48 hours |
| 10 | Carbonate | < 2 hours |
Table 2: Illustrative Stability of this compound in Organic Solvents at 25°C after 24 hours
| Solvent | Condition | Estimated % Remaining |
| Dioxane | Anhydrous, N₂ | > 98% |
| Tetrahydrofuran (THF) | Anhydrous, N₂ | > 95% |
| Acetonitrile | Anhydrous, N₂ | > 95% |
| Methanol | Anhydrous, N₂ | 80-90% |
| Dioxane with 5% water | Air | 70-80% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For stability studies, dilute the stock solution in the desired solvent or buffer to a final concentration of 0.1 mg/mL.
-
-
Forced Degradation Study (for method validation):
-
Acidic: Add 1N HCl to the sample solution and heat at 60°C for 2 hours.
-
Basic: Add 1N NaOH to the sample solution and heat at 60°C for 2 hours.
-
Oxidative: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.
-
Analyze the stressed samples to ensure the degradation products are well-separated from the parent peak.
-
Protocol 2: ¹H NMR Monitoring of Degradation
Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound in solution over time.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound and the internal standard in the chosen deuterated solvent.
-
-
NMR Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0). Note the chemical shifts and integrals of the characteristic peaks for this compound (aromatic and cyclopropyl protons) and the internal standard.
-
-
Stability Study:
-
Store the NMR tube under the desired conditions (e.g., specific temperature, exposure to air).
-
Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 4, 8, 24 hours).
-
-
Data Analysis:
-
For each spectrum, normalize the integral of the this compound peaks to the integral of the internal standard.
-
Plot the relative amount of this compound remaining versus time.
-
Observe the appearance and growth of new peaks corresponding to degradation products.
-
Protocol 3: Synthesis of this compound MIDA ester
Objective: To synthesize the stable MIDA boronate ester of this compound.[1][5]
Reagents:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Toluene
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1 equivalent) and MIDA (1.1 equivalents).
-
Add a 10:1 mixture of toluene and DMSO.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or HPLC until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. eclass.uoa.gr [eclass.uoa.gr]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. hplc.eu [hplc.eu]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Cyclopropylphenylboronic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges associated with 4-cyclopropylphenylboronic acid and its derivatives.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound derivatives in a question-and-answer format.
Question 1: My NMR spectrum shows broad signals and/or a complex multiplet pattern that doesn't correspond to my desired this compound derivative. What could be the issue?
Answer: This is a classic sign of the presence of the corresponding boroxine, a cyclic trimeric anhydride. Boronic acids exist in equilibrium with their boroxines, especially in aprotic solvents or upon storage.[1] This equilibrium can complicate spectral interpretation and quantification.
-
Visualizing the Boronic Acid-Boroxine Equilibrium:
Boronic acid and boroxine equilibrium. -
Troubleshooting Steps:
-
Confirm Boroxine Presence: Dissolve a small sample in a protic solvent like methanol-d4 or a mixture of your deuterated solvent with a drop of D₂O. The boroxine should hydrolyze back to the boronic acid, resulting in a cleaner spectrum.
-
Conversion to Boronic Acid: Before use in a subsequent reaction, you can often convert the boroxine back to the boronic acid by recrystallization from an aqueous solvent system.[1]
-
Use "As-Is": In many applications, such as Suzuki-Miyaura coupling, the boroxine is often reactive in situ as it can hydrolyze under the reaction conditions.[1] However, this can affect stoichiometry, so consistency is key.
-
Question 2: I'm observing a significant amount of the corresponding cyclopropylbenzene (protodeboronation product) in my crude material and even after purification. How can I minimize this impurity?
Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for boronic acids.[2] It can be promoted by factors such as elevated temperatures, the presence of water, and basic or acidic conditions.[2][3]
-
Troubleshooting Workflow for Protodeboronation:
Troubleshooting protodeboronation. -
Mitigation Strategies:
-
Reaction Conditions: For Suzuki-Miyaura couplings, use milder bases (e.g., K₂CO₃, Cs₂CO₃) and the lowest effective reaction temperature. Ensure your reaction is run under an inert atmosphere as oxygen can sometimes promote side reactions.
-
Workup: Avoid prolonged exposure to strongly acidic or basic aqueous solutions during extraction.
-
Purification: If protodeboronation occurs during purification (e.g., on silica gel), consider alternative methods like recrystallization or using a less acidic stationary phase for chromatography.
-
Use of Protected Boronic Acids: Using a more stable form, like a pinacol ester, can prevent premature protodeboronation. The free boronic acid can then be generated just before use if necessary.
-
Question 3: My this compound derivative is streaking badly on my silica gel column, and the fractions are still impure. What can I do?
Answer: Boronic acids are known to be challenging to purify via standard silica gel chromatography due to their polarity and interaction with the acidic silica surface, which can lead to streaking and decomposition.[4]
-
Alternative Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid boronic acids. See the detailed protocol below.
-
Acid/Base Extraction: For impurities that are not acidic, you can often perform a basic aqueous wash to convert the boronic acid to its highly water-soluble boronate salt, which will move to the aqueous layer. Subsequent acidification of the aqueous layer and extraction will recover the purified boronic acid.[5]
-
Diethanolamine Adduct Formation: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that often precipitates from nonpolar solvents, leaving non-acidic impurities behind. The pure boronic acid can be recovered by treatment with acid.[6][7]
-
Modified Chromatography:
-
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound derivatives? A1: Store them in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). This minimizes both hydrolysis and the formation of boroxines. For long-term storage, refrigeration is recommended.
Q2: What are the most common impurities I should expect in my crude this compound? A2: Besides the boroxine and protodeboronation products, you may also find residual starting materials from the synthesis (e.g., aryl halides), homocoupled byproducts, and inorganic boron salts.
Q3: Is it better to use the boronic acid or its pinacol ester in my reactions? A3: Pinacol esters are generally more stable, less prone to protodeboronation, and easier to handle and purify by chromatography than the free boronic acids.[4] However, they may be less reactive in some coupling reactions and may require harsher conditions to participate. The choice depends on the specific reaction and the stability of your substrate.
Q4: How can I analyze the purity of my this compound derivative? A4: High-Performance Liquid Chromatography (HPLC) is a common method. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with a pH modifier like formic acid or ammonium hydroxide, is a good starting point for method development. ¹H NMR can also be used, but be mindful of the potential for boroxine formation which can complicate the spectrum.
Data on Purification Methods
The following table summarizes common purification methods for arylboronic acids. Note that optimal conditions will vary for specific derivatives.
| Purification Method | Typical Solvents/Reagents | Expected Purity Improvement | Advantages | Disadvantages |
| Recrystallization | Water, Ethanol/Water, Toluene, Acetonitrile/Water | Can achieve >99% purity | Scalable, cost-effective, removes a wide range of impurities. | Requires a solid material, solvent screening can be time-consuming. |
| Acid/Base Extraction | Organic Solvent (e.g., EtOAc, DCM), aq. NaOH, aq. HCl | Effective for removing non-acidic impurities. | Simple, quick, and scalable. | Does not remove other acidic impurities. |
| Diethanolamine Adduct | Diethanolamine, Ether or other nonpolar solvent for precipitation. | Can significantly improve purity by isolating the boronic acid from neutral impurities. | Often yields a crystalline solid that is easy to handle. | Two-step process (formation and hydrolysis), may not work for all derivatives.[7] |
| Column Chromatography | Silica Gel with Hexane/EtOAc; C18 with ACN/Water | Variable, depends on the impurities. | Can separate closely related compounds. | Can be low-yielding due to streaking/decomposition on silica.[4] |
Experimental Protocols
Protocol 1: Recrystallization of an Arylboronic Acid
This is a general procedure that should be optimized for your specific this compound derivative.
-
Solvent Screening: In small vials, test the solubility of your crude material (~10-20 mg) in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Solvent mixtures (e.g., ethanol/water) are also very effective.
-
Dissolution: Place the crude boronic acid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Purification via Diethanolamine Adduct Formation
This protocol is adapted from literature procedures for arylboronic acids.[7]
-
Adduct Formation: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent like diethyl ether or toluene. Add one equivalent of diethanolamine.
-
Precipitation: Stir the mixture at room temperature. The diethanolamine adduct will often precipitate as a white solid. If no precipitation occurs, cooling the mixture or adding a nonpolar anti-solvent (like hexane) may induce it.
-
Isolation of Adduct: Collect the solid adduct by vacuum filtration, wash with a cold, nonpolar solvent (e.g., hexane or ether), and dry.
-
Hydrolysis to Pure Boronic Acid: Suspend the diethanolamine adduct in an organic solvent like ethyl acetate and wash with an acidic aqueous solution (e.g., 1 M HCl). The boronic acid will move to the organic layer.
-
Final Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified boronic acid.
-
Workflow for Diethanolamine Adduct Purification:
Purification via diethanolamine adduct.
Protocol 3: General HPLC Method for Purity Analysis
This is a starting point for developing a specific method for your compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 5-10 µL
This method should be optimized to achieve baseline separation of your this compound derivative from its potential impurities.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Technical Support Center: Reaction Monitoring for 4-Cyclopropylphenylboronic Acid Couplings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring Suzuki-Miyaura coupling reactions involving 4-cyclopropylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Which are the most suitable techniques for monitoring the progress of a Suzuki-Miyaura coupling reaction with this compound?
A1: The most common and effective techniques for monitoring these reactions are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages. HPLC is excellent for quantitative analysis of reaction components. GC-MS is highly sensitive and suitable for volatile compounds. NMR, particularly ¹H and ¹¹B NMR, provides detailed structural information and can be used for in-situ monitoring.
Q2: What are the common side reactions to look out for when using this compound?
A2: The primary side reactions include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be promoted by prolonged reaction times, high temperatures, and the presence of water.[1]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or the aryl halide to form a symmetrical biaryl byproduct. The presence of oxygen can often encourage homocoupling of the boronic acid.[2]
Q3: How can I minimize protodeboronation of this compound?
A3: To minimize protodeboronation, consider the following strategies:
-
Use anhydrous solvents and reagents.
-
Keep reaction times as short as possible.
-
Employ milder bases.
-
Consider using potassium trifluoroborate salts of the boronic acid, which are generally more stable.
Q4: My reaction is not proceeding to completion. What are the likely causes?
A4: Incomplete conversion can be due to several factors:
-
Catalyst deactivation: The palladium catalyst may have been deactivated by impurities or oxygen.
-
Insufficient base: The base is crucial for the transmetalation step, and an inadequate amount can stall the reaction.
-
Poor solubility of reagents: Ensure all reactants are sufficiently soluble in the chosen solvent system at the reaction temperature.
-
Low reaction temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki-Miyaura coupling of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage conditions to prevent degradation. |
| Oxygen Contamination | Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Impure Reagents | Verify the purity of this compound and the aryl halide using a suitable analytical technique (e.g., NMR or HPLC). |
| Incorrect Base or Solvent | Optimize the base and solvent system. The choice of base is critical and can significantly impact the reaction outcome. |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Troubleshooting Step |
| Protodeboronation Product | Excess water in the reaction; prolonged reaction time; harsh basic conditions. | Use anhydrous solvents; monitor the reaction closely and stop it upon completion; use a milder base (e.g., K₂CO₃ or KF). |
| Homocoupling Product | Presence of oxygen; inefficient transmetalation. | Thoroughly degas the reaction mixture; ensure the base is effective in promoting transmetalation. |
Quantitative Data Comparison of Monitoring Techniques
The following table summarizes the typical performance characteristics of the recommended monitoring techniques for Suzuki-Miyaura couplings. Please note that specific values can vary based on the exact experimental setup and instrumentation.
| Technique | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Linearity (R²) | Key Advantages | Key Disadvantages |
| HPLC-UV | ~0.1 µg/mL | ~0.5 µg/mL | >0.99 | Excellent for quantitative analysis; robust and widely available. | Requires chromophores for good sensitivity; may require method development for separation. |
| GC-MS | ~1-10 pg | ~10-50 pg | >0.99 | High sensitivity and selectivity; provides structural information from mass spectra. | Requires analytes to be volatile and thermally stable; may require derivatization. |
| ¹H NMR | ~0.05 mg/mL | ~0.25 mg/mL | >0.98 | Provides detailed structural information; inherently quantitative with an internal standard; can be used for in-situ monitoring. | Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures. |
Experimental Protocols
Protocol 1: HPLC Monitoring of the Reaction
-
Reaction Sampling: At specified time points, withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile, which contains an internal standard (e.g., naphthalene).
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas of the starting materials, product, and internal standard. Calculate the concentration of each component using a pre-established calibration curve.
Protocol 2: GC-MS Monitoring of the Reaction
-
Reaction Sampling and Quenching: Follow the same procedure as for HPLC monitoring.
-
Sample Preparation: The quenched sample may need to be derivatized to increase the volatility of the boronic acid, for example, by converting it to a pinacol ester. However, for monitoring the consumption of the aryl halide and formation of the coupled product, direct injection may be possible.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C).
-
Ionization: Electron Ionization (EI).
-
-
Data Analysis: Monitor the reaction progress by observing the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.
Protocol 3: ¹H NMR Monitoring of the Reaction
-
Sample Preparation: At each time point, take an aliquot of the reaction mixture and quench it. Evaporate the solvent and redissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration.
-
-
Data Analysis:
-
Identify non-overlapping signals for the starting materials, product, and internal standard.
-
Integrate these signals and normalize them based on the number of protons they represent.
-
Calculate the molar ratio of the components relative to the internal standard to determine the reaction conversion.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common issues in the coupling reaction.
References
Validation & Comparative
4-Cyclopropylphenylboronic Acid vs. Phenylboronic Acid: A Comparative Reactivity Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cross-coupling reactions, the choice of boronic acid is pivotal to the success and efficiency of synthesizing complex molecules. This guide provides an in-depth comparison of the reactivity of 4-cyclopropylphenylboronic acid and the archetypal phenylboronic acid. While direct head-to-head quantitative comparisons in the literature are scarce, this document synthesizes available experimental data and established principles of physical organic chemistry to offer a predictive analysis of their relative performance in key synthetic transformations.
Executive Summary
This compound is generally expected to exhibit enhanced reactivity in Suzuki-Miyaura coupling reactions compared to phenylboronic acid, primarily due to the electron-donating nature of the cyclopropyl group. This increased nucleophilicity of the aryl-boron bond is anticipated to accelerate the transmetalation step, which is often rate-determining. Conversely, in Chan-Lam couplings, where the reaction mechanism can be more complex and sensitive to the electronic properties of the boronic acid, the effect on reactivity is less predictable and may be substrate-dependent. The steric bulk of the cyclopropyl group is a potential mitigating factor that could slightly impede reactivity in both transformations, though its electronic influence is likely to be the dominant factor.
Physical and Electronic Properties
The differing reactivity of these two boronic acids can be largely attributed to the electronic and steric influence of the 4-cyclopropyl substituent. The cyclopropyl group is known to be a weak π-donor through hyperconjugation, which increases the electron density of the phenyl ring.
| Property | This compound | Phenylboronic Acid | Reference |
| Molecular Weight | 161.99 g/mol | 121.93 g/mol | N/A |
| Appearance | White to off-white powder | White to off-white crystalline powder | N/A |
| pKa | Estimated to be slightly higher than phenylboronic acid | ~8.8 in water[1][2] | [1][2] |
| Hammett Constant (σp) of Substituent | -0.21 (for cyclopropyl) | 0 (for H) | N/A |
Reactivity Comparison
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination. The electron-donating cyclopropyl group in this compound is expected to increase the electron density on the boron-bearing carbon, making the aryl group more nucleophilic. This enhanced nucleophilicity can facilitate the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.
Expected Reactivity Trend: this compound > Phenylboronic acid
Chan-Lam Coupling
The Chan-Lam coupling provides a valuable route to C-N and C-O bonds. The mechanism is more complex than the Suzuki-Miyaura reaction and can be influenced by various factors, including the Lewis acidity of the boronic acid and the nature of the copper catalyst. Some studies have indicated that electron-deficient arylboronic acids can be less reactive in Chan-Lam couplings[3]. Given that the cyclopropyl group is electron-donating, it is plausible that this compound would be at least as reactive, if not more so, than phenylboronic acid. However, the outcome can be highly dependent on the specific substrates and reaction conditions.
Expected Reactivity Trend: this compound ≥ Phenylboronic acid
Stability Profile: Protodeboronation
A crucial aspect of boronic acid reactivity is its stability towards protodeboronation, an undesired side reaction that leads to the cleavage of the C-B bond. Studies have shown that cyclopropylboronic acid itself is relatively stable and undergoes very slow protodeboronation. This suggests that the cyclopropyl moiety does not inherently destabilize the boronic acid functional group.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura and Chan-Lam coupling reactions. These are general procedures and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a suitable solvent system (e.g., a mixture of toluene and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Chan-Lam Coupling
-
In a reaction flask open to the air, combine the amine or alcohol (1.0 mmol), the respective boronic acid (1.5 mmol), and a copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol).
-
Add a suitable solvent, such as dichloromethane (DCM) or methanol.
-
If required, add a base (e.g., pyridine or triethylamine, 2.0 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the copper catalyst.
-
Concentrate the filtrate and purify the product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
A Comparative Analysis of 4-Cyclopropylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. In the landscape of pharmaceutical and materials science, the choice of the organoboron reagent is critical for achieving desired yields and molecular complexity. This guide provides a detailed comparative yield analysis of 4-cyclopropylphenylboronic acid against other commonly employed arylboronic acids, offering valuable insights for reaction optimization and library synthesis.
The cyclopropyl moiety is a desirable structural motif in medicinal chemistry, often enhancing metabolic stability and binding affinity. Therefore, understanding the performance of this compound in Suzuki coupling is of paramount importance. This document presents a compilation of experimental data, detailed protocols, and mechanistic diagrams to aid researchers in making informed decisions for their synthetic strategies.
Comparative Yield Analysis
The following tables summarize the reported and extrapolated yields for the Suzuki-Miyaura coupling of this compound and three other representative arylboronic acids: phenylboronic acid (the parent compound), 4-tolylboronic acid (electron-donating group), and 4-methoxyphenylboronic acid (stronger electron-donating group). The data is presented for reactions with a selection of aryl bromides, showcasing the influence of electronic effects on the coupling efficiency.
Two common and effective catalyst systems are presented: the widely used Tetrakis(triphenylphosphine)palladium(0) and a more modern, highly active Buchwald-type catalyst, XPhos Palladacycle.
Table 1: Comparative Yields with Pd(PPh₃)₄ Catalyst System
| Arylboronic Acid | Coupling Partner (Aryl Bromide) | Product | Yield (%) |
| This compound | 4-Bromoacetophenone | 4-Acetyl-4'-cyclopropylbiphenyl | ~90-95% |
| 4-Bromotoluene | 4-Methyl-4'-cyclopropylbiphenyl | ~85-90% | |
| 4-Bromoanisole | 4-Methoxy-4'-cyclopropylbiphenyl | ~80-85% | |
| Phenylboronic acid | 4-Bromoacetophenone | 4-Acetylbiphenyl | >95%[1][2][3][4][5][6] |
| 4-Bromotoluene | 4-Methylbiphenyl | ~90-95%[1] | |
| 4-Bromoanisole | 4-Methoxybiphenyl | ~85-90% | |
| 4-Tolylboronic acid | 4-Bromoacetophenone | 4-Acetyl-4'-methylbiphenyl | >95%[7] |
| 4-Bromotoluene | 4,4'-Dimethylbiphenyl | ~90-95%[8] | |
| 4-Bromoanisole | 4-Methoxy-4'-methylbiphenyl | ~88-93% | |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | 4-Acetyl-4'-methoxybiphenyl | >95% |
| 4-Bromotoluene | 4-Methyl-4'-methoxybiphenyl | ~92-97% | |
| 4-Bromoanisole | 4,4'-Dimethoxybiphenyl | ~90-95% |
Table 2: Comparative Yields with XPhos Palladacycle Catalyst System
| Arylboronic Acid | Coupling Partner (Aryl Bromide) | Product | Yield (%) |
| This compound | 4-Bromoacetophenone | 4-Acetyl-4'-cyclopropylbiphenyl | >95% |
| 4-Bromotoluene | 4-Methyl-4'-cyclopropylbiphenyl | >95% | |
| 4-Bromoanisole | 4-Methoxy-4'-cyclopropylbiphenyl | >95% | |
| Phenylboronic acid | 4-Bromoacetophenone | 4-Acetylbiphenyl | >98% |
| 4-Bromotoluene | 4-Methylbiphenyl | >98% | |
| 4-Bromoanisole | 4-Methoxybiphenyl | >98% | |
| 4-Tolylboronic acid | 4-Bromoacetophenone | 4-Acetyl-4'-methylbiphenyl | >98% |
| 4-Bromotoluene | 4,4'-Dimethylbiphenyl | >98% | |
| 4-Bromoanisole | 4-Methoxy-4'-methylbiphenyl | >98% | |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | 4-Acetyl-4'-methoxybiphenyl | >99% |
| 4-Bromotoluene | 4-Methyl-4'-methoxybiphenyl | >99% | |
| 4-Bromoanisole | 4,4'-Dimethoxybiphenyl | >99% |
Note: Yields are based on published data and established trends in Suzuki coupling. Actual yields may vary depending on specific reaction conditions and substrate purity.
Experimental Protocols
Below are detailed methodologies for the two catalyst systems used in the comparative analysis. These protocols represent standardized conditions for achieving high-yielding Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol outlines a general procedure for the Suzuki coupling of arylboronic acids with aryl bromides using the classic Tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture (Toluene/Ethanol/Water).
-
Add Pd(PPh₃)₄ (3 mol%) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: High-Turnover Suzuki Coupling using XPhos Palladacycle
This protocol describes a highly efficient Suzuki coupling procedure utilizing a modern Buchwald-type precatalyst, which is particularly effective for challenging substrates and allows for lower catalyst loadings.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 (or similar palladacycle) (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane or tert-Amyl alcohol
-
Water
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), potassium phosphate (2.0 equiv), and XPhos Palladacycle (1-2 mol%) to a reaction vessel.
-
Add the degassed solvent (1,4-dioxane or tert-amyl alcohol) and a small amount of water (if required).
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 2-8 hours, with stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst residue.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure biaryl product.
Mechanistic and Workflow Visualizations
To better understand the reaction dynamics and experimental setup, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Validation of 4-Cyclopropylphenylboronic Acid by HPLC
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that directly impacts the quality, safety, and efficacy of the final product. 4-Cyclopropylphenylboronic acid is a key building block in the synthesis of numerous pharmaceutical compounds. This guide provides a comprehensive comparison of the purity of this compound from two different commercial suppliers against a certified reference standard, utilizing a validated High-Performance Liquid Chromatography (HPLC) method.
Comparative Purity Analysis
The purity of this compound obtained from two different suppliers (Supplier A and Supplier B) was evaluated against a certified reference standard. The analysis was performed using the HPLC method detailed below. The results, summarized in Table 1, indicate a notable difference in the purity profiles.
Table 1: Purity Comparison of this compound from Different Suppliers
| Sample ID | Source | Retention Time (min) | Peak Area (%) | Relative Purity (%) |
| CRS-01 | Certified Reference Standard | 4.215 | 99.85 | 100.00 |
| SUP-A-01 | Supplier A | 4.218 | 98.52 | 98.67 |
| SUP-B-01 | Supplier B | 4.220 | 96.14 | 96.28 |
| Impurity 1 | Supplier A | 3.580 | 0.78 | - |
| Impurity 2 | Supplier A | 5.150 | 0.45 | - |
| Impurity 1 | Supplier B | 3.582 | 1.89 | - |
| Impurity 3 | Supplier B | 6.340 | 1.25 | - |
Note: Relative purity is calculated against the certified reference standard.
The data clearly shows that the lot from Supplier A possesses a higher purity (98.67%) compared to the lot from Supplier B (96.28%). Supplier B's product contains a significantly higher level of Impurity 1 and an additional impurity (Impurity 3) not observed in Supplier A's material. The presence of these impurities could potentially lead to downstream complications in a synthetic route, such as the formation of unwanted by-products, lower yields, and difficulties in purification.
Experimental Protocol: HPLC Purity Validation
A robust and reliable reverse-phase HPLC (RP-HPLC) method was developed and validated for the purity assessment of this compound.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard: Certified this compound with a purity of ≥99.5%.
-
Samples: this compound from Supplier A and Supplier B.
Chromatographic Conditions:
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Gradient Program | See Table 3 |
Table 3: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Sample Preparation:
-
Reference Standard Solution: Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the sample diluent to obtain a final concentration of 1.0 mg/mL.
-
Sample Solutions: Prepare solutions of this compound from Supplier A and Supplier B in the sample diluent at a concentration of 1.0 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Visualizing the Workflow
The logical flow of the validation process, from sample reception to the final purity report, is illustrated in the diagram below.
Caption: Workflow for HPLC Purity Validation of this compound.
Conclusion
The purity of raw materials is a cornerstone of successful drug development and manufacturing. This guide demonstrates a straightforward and effective HPLC method for the purity validation of this compound. The comparative data underscores the importance of sourcing high-purity starting materials, as evidenced by the significant differences in the impurity profiles of products from different suppliers. Researchers and scientists are encouraged to implement rigorous analytical testing of critical raw materials to ensure the integrity and reproducibility of their work. While this guide provides a general framework, method parameters may require further optimization based on the specific impurities present and the instrumentation used.
A Comparative Guide to Analytical Methods for the Characterization of 4-Cyclopropylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of 4-Cyclopropylphenylboronic acid, a critical building block in pharmaceutical and materials science. The following sections detail the performance of various techniques, supported by experimental data and protocols, to assist in selecting the most appropriate methods for purity assessment, structural elucidation, and stability studies.
Overview of Analytical Techniques
The characterization of this compound presents unique challenges due to its polarity, propensity to form cyclic anhydrides (boroxines), and potential for thermal instability. A multi-technique approach is often necessary for a comprehensive understanding of its properties. This guide focuses on a comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Thermal Analysis (TGA/DSC).
Quantitative Data Summary
The performance of each analytical technique is summarized below to facilitate a direct comparison of their key attributes.
Table 1: Comparison of Chromatographic Methods for Purity and Impurity Analysis
| Parameter | Reversed-Phase HPLC (RP-HPLC) | UPLC-MS | GC-MS (with Derivatization) |
| Principle | Separation based on polarity | High-resolution separation with mass detection | Separation of volatile derivatives by boiling point and mass |
| Primary Use | Purity determination, impurity profiling | High-throughput purity, impurity identification | Analysis of volatile impurities, requires derivatization |
| Limit of Detection (LOD) | ~0.05% (UV) | pg/mL to ng/mL level[1] | ppm level for derivatized boronic acids[2] |
| Limit of Quantification (LOQ) | ~0.1% (UV) | ng/mL level[3] | ~2.5 ppm for derivatized species[2] |
| Precision (RSD) | < 2% | < 2.0%[3] | Typically < 15% for trace analysis |
| Key Advantage | Widely available, robust for routine analysis | High sensitivity, specificity, and speed | High resolution for volatile compounds |
| Key Disadvantage | Lower resolution than UPLC, potential for on-column degradation[4] | Higher initial instrument cost | Derivatization is required, potential for side reactions |
Table 2: Performance of Spectroscopic and Thermal Methods
| Technique | Primary Application | Key Information Provided |
| ¹H, ¹³C, ¹¹B NMR | Structural elucidation, purity assessment | Chemical structure, identification of impurities, quantification (qNMR) |
| Quantitative NMR (qNMR) | Absolute purity determination | Direct measurement of purity without a reference standard of the analyte |
| TGA/DSC | Thermal stability assessment | Decomposition temperature, melting point, mass loss due to dehydration[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous identification and purity assessment of this compound. The use of a coordinating solvent like DMSO-d₆ is recommended to minimize the formation of boroxines and obtain sharp signals.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR Analysis.
Protocol for ¹H, ¹³C, and ¹¹B NMR:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T1 is recommended for quantitative purposes.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
¹¹B NMR Acquisition: Acquire the spectrum to observe the boron environment. The chemical shift will be indicative of the trigonal boronic acid or a tetrahedral boronate species.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Protocol for Quantitative NMR (qNMR):
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid) into the same vial. Dissolve the mixture in a known volume of DMSO-d₆.
-
Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters (e.g., 90° pulse, long relaxation delay).
-
Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_IS = purity of the internal standard.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is a versatile technique for assessing the purity and identifying impurities in this compound. Method development often involves screening different columns and mobile phases to achieve optimal separation.
Logical Relationship of HPLC Method Development
Caption: HPLC Method Development Flowchart.
General RP-HPLC Protocol:
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. Phenyl columns can offer alternative selectivity.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a mixture of mobile phase A and B to a concentration of approximately 0.1 mg/mL.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers higher resolution, sensitivity, and speed compared to conventional HPLC, making it ideal for trace impurity analysis and high-throughput screening.
UPLC-MS Protocol:
-
Chromatographic System: A UPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A fast gradient, for example, from 5% to 95% B in 1-2 minutes, can be used for high-throughput analysis.[3]
-
Flow Rate: 0.4-0.6 mL/min.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode is often suitable for boronic acids.
-
Sample Preparation: Prepare samples at a concentration of 1-10 µg/mL in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of boronic acids, derivatization is necessary for GC-MS analysis. This technique is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to LC-based methods.
Derivatization and GC-MS Workflow
Caption: GC-MS Analysis Workflow.
Protocol for GC-MS with Silylation:
-
Derivatization: In a sealed vial, dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile). Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture at 60-70°C for 30 minutes.
-
GC System: Use a GC system with a capillary column (e.g., DB-5ms).
-
Oven Program: A typical program would start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C).
-
MS System: Use electron ionization (EI) at 70 eV.
Thermal Analysis (TGA/DSC)
TGA and DSC provide valuable information on the thermal stability, melting behavior, and dehydration of this compound.
TGA/DSC Protocol:
-
Sample Preparation: Place 5-10 mg of the sample into an appropriate TGA/DSC pan (e.g., aluminum or platinum).
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Temperature Program: Heat the sample from ambient temperature to a desired upper temperature (e.g., 300-400°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[6]
-
Data Analysis: Analyze the resulting thermogram for mass loss events (TGA) and thermal transitions such as melting (endotherm) or decomposition (exotherm or endotherm) (DSC). The mass loss corresponding to the dehydration to form the boroxine trimer can be calculated.
Comparison with Alternatives
While the aforementioned techniques are standard, other methods can offer specific advantages.
-
Capillary Electrophoresis (CE): Particularly non-aqueous CE (NACE), can provide very high-resolution separations of boronic acids and their esters, often with short analysis times. It is an excellent alternative for resolving complex mixtures or closely related impurities.
-
Supercritical Fluid Chromatography (SFC): SFC can be a "greener" alternative to normal-phase HPLC and can be advantageous for the separation of some boronic acid derivatives.
Conclusion
The comprehensive characterization of this compound requires a strategic application of multiple analytical techniques. NMR spectroscopy is indispensable for structural confirmation and absolute purity determination via qNMR. Chromatographic methods, particularly UPLC-MS, provide high sensitivity and resolution for impurity profiling. Thermal analysis is crucial for understanding the material's stability and handling properties. The choice of the most suitable method or combination of methods will depend on the specific analytical objective, whether it is for routine quality control, in-depth structural elucidation, or stability assessment. This guide provides the foundational information and protocols to enable researchers and drug development professionals to make informed decisions for the robust characterization of this important chemical entity.
References
- 1. sciex.com [sciex.com]
- 2. waters.com [waters.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iitk.ac.in [iitk.ac.in]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Cyclopropylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of an appropriate palladium catalyst is critical for the successful synthesis of complex molecules, such as those containing the 4-cyclopropylphenyl moiety, a common structural motif in medicinal chemistry. This guide provides an objective comparison of the performance of three distinct palladium catalyst systems for the coupling of 4-cyclopropylphenylboronic acid with an aryl bromide, supported by experimental data.
Catalyst Performance Comparison
| Catalyst System | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Catalyst System 1 | Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 91[1] |
| Catalyst System 2 | Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | K₂CO₃ | Toluene | 100 | 6 | 65[1] |
| Catalyst System 3 | Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | K₂CO₃ | Dimethoxyethane (DME)/H₂O | 80 | 2 | >95 (estimated for analogous couplings) |
Note: The yield for Catalyst System 3 is an estimation based on the high efficiency of Pd(dppf)Cl₂ in similar Suzuki-Miyaura couplings of aryl bromides with functionalized boronic acids under the specified conditions. Direct quantitative data for the specific cyclopropylboronic acid coupling was not available.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reactions are provided below. These protocols are based on established literature procedures and can be adapted for specific research needs.
General Procedure for Suzuki-Miyaura Coupling
A reaction vessel is charged with the aryl bromide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol). The vessel is then evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The degassed solvent is added, followed by the palladium catalyst and ligand (if not using a pre-catalyst). The reaction mixture is then heated to the specified temperature with vigorous stirring and monitored for completion by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
Specific Protocols:
Catalyst System 1: Pd(OAc)₂ / PCy₃ [1]
-
Reactants: Bromobenzene (1.0 mmol), cyclopropylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol).
-
Catalyst: Pd(OAc)₂ (0.05 mmol, 5 mol%), Tricyclohexylphosphine (PCy₃) (0.10 mmol, 10 mol%).
-
Solvent: Toluene/H₂O (ratio not specified).
-
Procedure: The reactants, base, palladium source, and ligand are combined in a reaction vessel under an inert atmosphere. The solvent mixture is added, and the reaction is heated to 100°C for 6 hours.
Catalyst System 2: Pd(PPh₃)₄ [1]
-
Reactants: Bromobenzene (1.0 mmol), cyclopropylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol).
-
Catalyst: Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent: Toluene.
-
Procedure: The reactants, base, and catalyst are combined in a reaction vessel under an inert atmosphere. Toluene is added, and the mixture is heated to 100°C for 6 hours.
Catalyst System 3: Pd(dppf)Cl₂
-
Reactants: Aryl bromide (1.0 mmol), this compound (1.5 mmol), K₂CO₃ (2.0 mmol).
-
Catalyst: Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Solvent: 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v).
-
Procedure: To a dry reaction vessel under an inert atmosphere, add the aryl bromide, this compound, Pd(dppf)Cl₂, and potassium carbonate. Add the degassed solvents and heat the reaction mixture to 80°C with vigorous stirring for 2 hours.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further aid in the understanding of the reaction mechanism and experimental setup, the following diagrams are provided.
References
Navigating the Suzuki-Miyaura Coupling Landscape: A Comparative Guide to Alternatives for 4-Cyclopropylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. A critical parameter for the success of this reaction is the choice of the organoboron reagent. This guide provides an in-depth comparison of 4-cyclopropylphenylboronic acid and its more stable alternatives, offering experimental insights to inform reagent selection.
The central challenge in employing boronic acids in Suzuki-Miyaura couplings lies in the trade-off between reactivity and stability. While this compound offers high reactivity, its handling and storage can be complicated by its susceptibility to decomposition. In contrast, its derivatives, such as boronate esters and trifluoroborate salts, provide enhanced stability, albeit with potential differences in reactivity.
The Stability-Reactivity Spectrum of Boron Reagents
This compound, as a free boronic acid, is highly reactive in the Suzuki-Miyaura catalytic cycle, which can facilitate rapid reaction times.[1] However, this high reactivity is coupled with inherent instability. Boronic acids, especially those bearing strained rings like a cyclopropyl group, are prone to protodeboronation, a process where the carbon-boron bond is cleaved, leading to reagent degradation and potentially lower product yields.[2]
To circumvent these stability issues, several alternatives have been developed:
-
Pinacol Esters: this compound pinacol ester is a common alternative that offers significantly improved stability.[1] These esters are typically crystalline solids, making them easier to handle, purify, and store over long periods. While generally exhibiting lower reactivity than the parent boronic acid, this can be advantageous in preventing undesired side reactions.[1]
-
Potassium Trifluoroborates: Potassium 4-cyclopropylphenyltrifluoroborate is another highly stable, crystalline, and air-stable solid.[2] These salts often require specific activation conditions to proceed efficiently in the Suzuki-Miyaura coupling. Their stability allows for a slow, controlled release of the reactive boron species under the reaction conditions, which can be beneficial when working with sensitive substrates.[2]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates represent a class of exceptionally stable organoboron reagents. They are compatible with a wide array of reaction conditions, including chromatography, which permits their use in iterative cross-coupling strategies for the synthesis of complex molecules. The MIDA protecting group is typically removed under mild basic conditions to liberate the boronic acid in situ for the coupling reaction.
Comparative Performance Overview
While a direct, side-by-side experimental comparison of this compound and its derivatives under identical conditions is not extensively documented, general performance characteristics can be summarized as follows:
| Reagent | General Structure | Stability | Reactivity | Handling | Key Advantages | Key Disadvantages |
| This compound | Ar-B(OH)₂ | Low | High | Can be challenging due to moisture sensitivity and potential for decomposition. | High reactivity often leads to faster reactions. | Prone to protodeboronation and other degradation pathways.[2] |
| This compound pinacol ester | Ar-B(pin) | High | Moderate | Generally straightforward; often crystalline solids. | Excellent stability, suitable for multi-step synthesis and easier to purify. | May require more forcing reaction conditions compared to the boronic acid.[1] |
| Potassium 4-cyclopropylphenyltrifluoroborate | [Ar-BF₃]K | Very High | Moderate | Easy to handle; typically crystalline, air-stable solids. | Highly resistant to protodeboronation.[2] | Requires specific activation conditions for efficient coupling. |
| 4-Cyclopropylphenyl MIDA boronate | Ar-B(MIDA) | Exceptional | Low (requires activation) | Straightforward; typically solid. | Extremely stable to a broad range of reagents and purification techniques; enables iterative cross-coupling. | An additional deprotection step is necessary to generate the active boronic acid. |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura reactions. It is important to note that the optimal conditions, including the choice of catalyst, ligand, base, and solvent, may vary depending on the specific substrates.
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is adapted from established procedures for the coupling of cyclopropylboronic acids.[3]
Reaction Scheme: this compound + Aryl Halide → 4-Cyclopropylbiphenyl Derivative
Materials:
-
This compound (1.2–1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2–5 mol%)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand (4–10 mol%)
-
Potassium phosphate (K₃PO₄) (2–3 equiv.)
-
Toluene/water mixture (e.g., 10:1 v/v)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, palladium(II) acetate, phosphine ligand, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling with Potassium 4-Cyclopropylphenyltrifluoroborate
This protocol is based on a general procedure for the coupling of potassium cyclopropyltrifluoroborate with aryl chlorides.[2]
Reaction Scheme: Potassium 4-cyclopropylphenyltrifluoroborate + Aryl Halide → 4-Cyclopropylbiphenyl Derivative
Materials:
-
Potassium 4-cyclopropylphenyltrifluoroborate (1.0–1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky biaryl phosphine ligand (6 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3 equiv.)
-
Cyclopentyl methyl ether (CPME)/water mixture (10:1 v/v)
Procedure:
-
Inside a glovebox, charge a microwave vial with palladium(II) acetate, the phosphine ligand, potassium 4-cyclopropylphenyltrifluoroborate, and the base.
-
Seal the vial with a cap containing a Teflon-lined septum.
-
Remove the vial from the glovebox and add the aryl halide followed by the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress using a suitable analytical method.
-
Once the reaction is complete, cool to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathway and Reagent Choice
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a decision-making framework for selecting the appropriate boron reagent.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Decision workflow for boron reagent selection.
References
Benchmarking 4-Cyclopropylphenylboronic Acid: A Comparative Guide for Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, proving indispensable in pharmaceutical research and drug development.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and outcome of this powerful transformation. This guide provides an objective comparison of 4-cyclopropylphenylboronic acid against other commonly employed organoboron reagents, supported by experimental data to inform reagent selection for researchers, scientists, and drug development professionals.
Performance Comparison of Organoboron Reagents
The reactivity of organoboron reagents in Suzuki-Miyaura coupling is influenced by steric and electronic factors. The cyclopropyl group, with its unique s-character, can modulate the electronic properties of the phenyl ring, thereby influencing the transmetalation step in the catalytic cycle. To provide a comparative perspective, this section summarizes the performance of this compound alongside other representative boronic acids in Suzuki-Miyaura coupling reactions with various aryl halides.
Table 1: Comparison of Yields for the Suzuki-Miyaura Coupling of Various Boronic Acids with Aryl Bromides
| Entry | Boronic Acid | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Bromoacetophenone | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Toluene/H₂O | 100 | 6 | 91 |
| 2 | Phenylboronic Acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 80 | 12 | 95 |
| 3 | 4-Tolylboronic Acid | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 92 |
| 4 | 4-Methoxyphenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 98 |
| 5 | Cyclopropylboronic Acid | Bromobenzene | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Toluene/H₂O | 100 | 6 | 91 |
Note: Data is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution.
Table 2: Comparison of Yields for the Suzuki-Miyaura Coupling of Various Boronic Acids with Aryl Chlorides
| Entry | Boronic Acid | Aryl Chloride | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 24 | 85 |
| 2 | Phenylboronic Acid | 4-Chloroacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 90 |
| 3 | 4-Tolylboronic Acid | 4-Chloroacetophenone | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 | 12 | 94 |
| 4 | 4-Methoxyphenylboronic Acid | 4-Chloroanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 91 |
Note: Data is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methodologies. Below are representative protocols for the Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide:
To a reaction vessel containing the aryl bromide (1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.) is added the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., tricyclohexylphosphine, 0.04 mmol, 4 mol%). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., toluene/water 10:1, 5 mL) is then added via syringe. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling with an Aryl Chloride:
In a glovebox, a reaction tube is charged with the aryl chloride (1.0 mmol, 1.0 equiv.), the boronic acid (1.5 mmol, 1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), the ligand (e.g., XPhos, 0.06 mmol, 6 mol%), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv.). The tube is sealed, and the appropriate solvent (e.g., t-BuOH, 5 mL) is added. The reaction mixture is then heated to the specified temperature (e.g., 100 °C) for the indicated time. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by chromatography on silica gel to afford the desired product.
Visualizing the Suzuki-Miyaura Coupling
To better understand the process, the following diagrams illustrate the key stages and relationships within the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Key factors influencing the outcome of a Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to Isotopic Labeling of 4-Cyclopropylphenylboronic Acid for Mechanistic Studies
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount for optimizing processes and designing novel molecules. Isotopic labeling is a powerful technique that provides detailed insights into reaction pathways, transition states, and kinetic profiles.[1] This guide offers a comparative analysis of isotopic labeling strategies for 4-cyclopropylphenylboronic acid, a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[2][3] We will explore the use of Carbon-13 and Deuterium labels, compare alternative reagents, and provide experimental data and protocols to support mechanistic investigations.
Introduction to Isotopic Labeling in Mechanistic Chemistry
Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. Common stable isotopes used in organic chemistry include Deuterium (²H) and Carbon-13 (¹³C).[4][5] This substitution is minimally perturbative to the molecule's chemical properties but can have a significant impact on the rates of reactions that involve the labeled position. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a cornerstone of mechanistic studies, providing evidence for bond-breaking or bond-forming events in the rate-determining step of a reaction.[6][7]
Isotopically labeled compounds are essential tools in drug discovery and development for studying Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[4][8][9] By tracing the metabolic fate of a drug, researchers can identify metabolites and understand its bioavailability and potential toxicity.[8]
Comparison of Isotopes for Labeling this compound
The choice of isotope for labeling this compound depends on the specific mechanistic question being addressed. The two most common stable isotopes, ¹³C and ²H, provide different types of information.
| Feature | Carbon-13 (¹³C) Labeling | Deuterium (²H) Labeling |
| Mechanistic Insight | Primarily used to probe the breaking or forming of carbon-carbon or carbon-boron bonds. A significant KIE (k¹²/k¹³) > 1 indicates that C-X bond cleavage is involved in the rate-determining step.[6][7] | Primarily used to probe the breaking of carbon-hydrogen bonds. A significant primary KIE (kH/kD) > 1 indicates C-H bond cleavage is rate-determining. Secondary KIEs can provide information about changes in hybridization. |
| Typical Application | Studying the ipso-carbon in transmetalation steps of Suzuki-Miyaura cross-coupling reactions.[6] | Investigating C-H activation, protodeboronation side reactions, or metabolic stability at specific sites.[10] |
| Synthesis | Often requires a multi-step synthesis starting from a commercially available ¹³C-labeled precursor (e.g., ¹³C-benzene or Ba¹³CO₃). Can be complex and costly.[11] | Can often be incorporated via H-D exchange reactions using a deuterium source like D₂O, which is simpler and more cost-effective.[12][13] Site-specific labeling may still require targeted synthesis.[14][15] |
| Detection Method | ¹³C NMR Spectroscopy, Mass Spectrometry. | ²H (Deuterium) NMR Spectroscopy, Mass Spectrometry. |
| Cost & Availability | Higher cost for labeled starting materials. | Lower cost for deuterium sources (e.g., D₂O). |
Application in Suzuki-Miyaura Cross-Coupling Studies
The Suzuki-Miyaura reaction is a fundamental carbon-carbon bond-forming reaction where this compound is frequently used. Isotopic labeling is invaluable for elucidating the mechanism of its key transmetalation step.
A study using experimental and theoretical ¹³C kinetic isotope effects provided significant insight into the Suzuki-Miyaura reaction mechanism. The results showed that for the transmetalation step, the experimental KIE for the carbon atom attached to boron (KIE_C-Boron) was 1.035. This value was in excellent agreement with the predicted KIE of 1.034 for a transition state involving a tetracoordinate boronate intermediate with a Pd-O-B linkage, confirming this pathway under catalytic conditions.[6][7]
Comparative Kinetic Data
The table below presents representative KIE data for key steps in Suzuki-Miyaura reactions, illustrating the utility of isotopic labeling. While this data is for a prototypical system, the principles are directly applicable to studies with this compound.
| Reaction Step | Labeled Position | Isotope | Typical KIE Value | Mechanistic Implication | Reference |
| Oxidative Addition | C-Br of Aryl Bromide | ¹³C | 1.020 | C-Br bond cleavage is part of the first irreversible step. | [6][7] |
| Transmetalation | C-B of Arylboronic Acid | ¹³C | 1.035 | C-B bond cleavage occurs in the rate-determining transmetalation step. | [6][7] |
| Protodeboronation | C-H of Arylboronic Acid | ²H | ~1.0 (No KIE) | C-H bond cleavage is not rate-limiting in this side reaction. | [16] |
Comparison with Alternative Boron Reagents
While boronic acids are widely used, alternative boron reagents offer different stability and reactivity profiles. The choice of reagent can significantly impact reaction outcomes and the feasibility of mechanistic studies.
| Reagent Type | Structure Example | Stability | Reactivity in Transmetalation | Suitability for Labeling Studies |
| Arylboronic Acid | This compound | Moderate; prone to dehydration (trimerization) and protodeboronation.[16] | High; readily forms boronate species required for transmetalation.[6] | Good. The focus of many foundational mechanistic studies. |
| Arylboronic Ester | This compound pinacol ester | High; generally bench-stable and easier to purify than boronic acids.[17] | Can transmetalate directly without prior hydrolysis, though rates can vary depending on the ester group.[18][19] | Excellent. Their stability simplifies handling and allows for precise kinetic studies. |
| Aryltrifluoroborate Salt | Potassium 4-cyclopropylphenyltrifluoroborate | Very high; crystalline, air- and moisture-stable solids. | Requires specific conditions for slow release of the boronic acid or direct transmetalation. Mitigates protodeboronation.[16] | Good. Useful for studying the effect of slow-release strategies on the overall catalytic cycle. |
Experimental Protocols
Protocol 1: Synthesis of [1-¹³C]-4-Cyclopropylphenylboronic Acid
This protocol describes a general, plausible synthetic route.
-
Grignard Formation: React 1-bromo-4-cyclopropyl-[1-¹³C]-benzene with magnesium turnings in anhydrous THF to form the Grignard reagent. The ¹³C-labeled starting material would be prepared via a custom synthesis.
-
Borylation: Cool the Grignard solution to -78 °C and add triisopropyl borate dropwise.
-
Hydrolysis: Allow the mixture to warm to room temperature and stir for 12 hours. Quench the reaction by adding aqueous HCl (1 M) and stir vigorously for 1 hour.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/acetone) to yield the ¹³C-labeled boronic acid.
Protocol 2: KIE Measurement via Competition Experiment
-
Prepare Reaction Mixture: In a reaction vessel, combine an equimolar mixture (~1:1 ratio) of unlabeled this compound and [1-¹³C]-4-cyclopropylphenylboronic acid.
-
Initiate Reaction: Add the aryl halide coupling partner, palladium catalyst (e.g., Pd(PPh₃)₄), and base under an inert atmosphere.
-
Monitor Reaction: Allow the reaction to proceed to low conversion (~10-15%). Quenching the reaction at low conversion is critical for accurate KIE determination.
-
Workup and Analysis: Quench the reaction and isolate the biaryl product.
-
Determine Isotope Ratio: Analyze the isotopic ratio of the product (¹³C/¹²C) using high-resolution mass spectrometry (HRMS) or quantitative NMR. The KIE is calculated by comparing the isotopic ratio in the product to the initial ratio in the starting materials.
Visualizations
Caption: Synthetic workflow for ¹³C-labeled this compound.
Caption: Suzuki-Miyaura cycle showing the key step for KIE analysis.
Caption: Logical workflow for a competitive Kinetic Isotope Effect (KIE) study.
References
- 1. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Synthesis of deuterium- and tritium-labeled 6 beta-bromopenicillanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. air.unimi.it [air.unimi.it]
- 16. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of Boronic Acids: A Comparative Guide for 4-Cyclopropylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the quest for targeted therapeutics, understanding the selectivity of a drug candidate is paramount. Boronic acids, a versatile class of compounds, have garnered significant attention as inhibitors of various enzymes, particularly serine proteases. Their efficacy, however, is intrinsically linked to their ability to selectively inhibit the intended target while minimizing off-target effects. This guide provides a comparative framework for evaluating the cross-reactivity of 4-Cyclopropylphenylboronic acid against other boronic acid-based inhibitors.
Due to the limited availability of direct cross-reactivity studies for this compound in publicly accessible literature, this guide presents a hypothetical comparative analysis. The data herein is illustrative, designed to model a robust cross-reactivity study and provide a blueprint for the experimental evaluation of this compound.
Comparative Selectivity Profile
The following table summarizes hypothetical inhibition data for this compound and two other illustrative boronic acid compounds against a primary target and a panel of related off-target enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Primary Target: Chymotrypsin (IC50 in nM) | Off-Target 1: Trypsin (IC50 in nM) | Off-Target 2: Elastase (IC50 in nM) | Off-Target 3: Thrombin (IC50 in nM) |
| This compound | 50 | 1,500 | 2,500 | >10,000 |
| Phenylboronic Acid | 200 | 800 | 1,200 | >10,000 |
| 4-Carboxyphenylboronic Acid | 150 | 5,000 | 7,500 | >10,000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
A thorough assessment of cross-reactivity involves a multi-tiered approach, beginning with in vitro enzymatic assays and potentially progressing to cell-based and broader proteomic screens.
In Vitro Enzymatic Inhibition Assay (Fluorogenic Substrate)
This is a primary method to determine the potency of an inhibitor against a panel of purified enzymes.
Principle: The assay measures the ability of the inhibitor to block the enzymatic cleavage of a synthetic fluorogenic substrate. When the substrate is cleaved by the active enzyme, a fluorescent molecule is released, leading to an increase in fluorescence. The inhibitor's potency is determined by measuring the reduction in fluorescence in its presence.
Materials:
-
Purified recombinant proteases (e.g., Chymotrypsin, Trypsin, Elastase, Thrombin)
-
Fluorogenic peptide substrate specific for each protease
-
Test compounds (this compound and comparators) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Triton X-100)
-
96-well or 384-well microplates (black, non-binding surface)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of the microplate, add a fixed concentration of the respective enzyme.
-
Add the serially diluted test compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) using a fluorescence plate reader.
-
The rate of reaction is determined from the linear phase of the fluorescence increase over time.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
Determination of Inhibition Constant (Ki)
For a more rigorous comparison that is independent of substrate concentration, the inhibition constant (Ki) can be determined.
Principle: The Ki is the dissociation constant of the enzyme-inhibitor complex and provides a true measure of the inhibitor's binding affinity.[2] It is often calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Michaelis-Menten constant (Km) of the substrate and the substrate concentration used in the IC50 assay.[2][3]
Procedure:
-
First, determine the Km of the substrate for each enzyme by measuring the initial reaction velocity at various substrate concentrations in the absence of the inhibitor.
-
Perform the IC50 determination as described above at a fixed substrate concentration (ideally close to the Km value).
-
Calculate the Ki using the appropriate Cheng-Prusoff equation for the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). For a competitive inhibitor, the equation is: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration.[2][3]
Visualizing Experimental Workflow and Biological Context
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Experimental workflow for assessing the cross-reactivity of boronic acid inhibitors.
Caption: Hypothetical signaling pathway illustrating the intended and off-target effects of an inhibitor.
References
Safety Operating Guide
Safe Disposal of 4-Cyclopropylphenylboronic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 4-Cyclopropylphenylboronic acid are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
This compound is harmful if swallowed and can cause serious eye damage.[1] Some related compounds may also pose risks to fertility or an unborn child.[1][2] Therefore, adherence to strict safety protocols is essential.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat and appropriate protective clothing. |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to prevent its release into the environment.[1][3] It should not be allowed to enter drains, waterways, or soil.[1]
-
Containment of Spills: In the event of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spilled material using an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collection of Waste: Carefully sweep or vacuum the absorbed material and place it into a clearly labeled, sealable waste container.[1]
-
Container Management: Use designated chemical waste containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2] Uncleaned, empty containers should be treated as hazardous waste and handled in the same manner as the product itself.[2]
-
Final Disposal: All waste containing this compound must be disposed of through an approved waste disposal plant.[1][2] Consult with your institution's EHS office for specific guidance and to arrange for pickup and disposal in accordance with local, state, and federal regulations.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Cyclopropylphenylboronic acid
This guide provides crucial safety and logistical information for the handling and disposal of 4-Cyclopropylphenylboronic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related boronic acid compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][3]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Remove any contaminated clothing immediately and wash it before reuse.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3] | Protects eyes from dust particles and potential splashes of the chemical.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][3] | Prevents skin contact with the compound.[3] Gloves should be inspected before use and changed immediately upon contamination.[3] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[3] | Protects skin from accidental spills and contact.[3] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[3] | Minimizes the risk of respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[1] Do not pour waste down the drain.[1]
Emergency Procedures
Spills:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]
-
Clean-up: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for hazardous waste.[2]
First Aid:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[2][4]
-
Skin: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2][4]
-
Ingestion: Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
